Ethyl 2-(4-amino-3,5-dibromophenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-amino-3,5-dibromophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLXFLRILBFZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate chemical structure and properties
An In-depth Technical Guide to Ethyl 2-(4-amino-3,5-dibromophenyl)acetate: Structure, Properties, and Synthetic Applications
Introduction
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate is a substituted phenylacetate derivative of significant interest in the field of medicinal chemistry and pharmaceutical development. Its molecular architecture, featuring a dibrominated aniline core coupled with an ethyl acetate side chain, makes it a versatile synthetic intermediate. The presence of multiple reactive sites—the amino group, the aromatic ring, and the ester moiety—allows for a wide range of chemical transformations.
This guide provides a comprehensive overview of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate, detailing its chemical structure, physicochemical properties, synthesis methodologies, and critical applications. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this key building block. The primary utility of this compound lies in its role as a precursor for the synthesis of various bioactive molecules, most notably as a key intermediate in the production of the mucolytic agent Ambroxol.[1][2]
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to its application in research and synthesis. This section outlines the key identifiers and physicochemical characteristics of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate.
Chemical Structure and Identifiers
The structure of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate is characterized by a central benzene ring substituted with an amino group at position 4, two bromine atoms at positions 3 and 5, and an ethyl acetate group at position 1.
Caption: Chemical structure of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 122063-99-4[3] |
| IUPAC Name | ethyl 2-(4-amino-3,5-dibromophenyl)acetate |
| Synonym(s) | (4-Amino-3,5-dibromo-phenyl)-acetic acid ethyl ester[3] |
| Molecular Formula | C₁₀H₁₁Br₂NO₂[3] |
| Molecular Weight | 337.01 g/mol [3] |
Physicochemical and Computational Data
The physical and computational properties of a molecule are crucial for predicting its behavior in various chemical and biological systems, including solubility, reactivity, and membrane permeability.
Table 2: Physicochemical and Computational Properties
| Property | Value | Source |
| SMILES | CCOC(=O)CC1=CC(=C(C(=C1)Br)N)Br | [3] |
| InChI | 1S/C10H11Br2NO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5,13H2,1H3 | |
| InChIKey | VFLXFLRILBFZFH-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | [3] |
| LogP (octanol-water partition coefficient) | 2.8994 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 3 | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Spectral Data Interpretation
While specific spectra are proprietary, the structural features of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate allow for the prediction of characteristic signals in various spectroscopic analyses.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The ethyl group would present as a triplet (CH₃) and a quartet (CH₂).[4] The methylene protons of the acetate side chain (Ar-CH₂-) would likely appear as a singlet. The aromatic protons would appear as a singlet due to their symmetrical environment. The protons of the primary amine (-NH₂) would also produce a singlet, though its chemical shift can be variable and concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum would show signals for the ethyl group carbons, the carbonyl carbon of the ester, the methylene carbon of the acetate side chain, and the aromatic carbons. The two brominated aromatic carbons would be distinct from the other aromatic carbons.
-
IR Spectroscopy: Key infrared absorption bands would include N-H stretching vibrations for the primary amine, C=O stretching for the ester carbonyl group, C-O stretching for the ester linkage, and C-Br stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight. A characteristic isotopic pattern would be observed due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and other fragments from the acetate side chain.
Section 2: Synthesis Methodology
The synthesis of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general strategy involves the protection of a starting aniline derivative, followed by bromination, and subsequent elaboration of the side chain.
Synthetic Workflow Overview
A common synthetic pathway starts from a simpler aniline derivative, such as 4-aminophenol or a related compound. The amino group is typically protected, often through acetylation, to prevent side reactions during the subsequent bromination step. The protected intermediate is then brominated, followed by the introduction of the ethyl acetate moiety. Finally, deprotection of the amino group yields the target compound.
Caption: General synthetic workflow for Ethyl 2-(4-amino-3,5-dibromophenyl)acetate.
Detailed Experimental Protocol: Fischer Esterification Route
This protocol describes the synthesis starting from (4-Amino-3,5-dibromophenyl)acetic acid, a commercially available or readily synthesized intermediate.[5] The choice of an acid catalyst like sulfuric acid is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.
Materials:
-
(4-Amino-3,5-dibromophenyl)acetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-Amino-3,5-dibromophenyl)acetic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution dropwise while stirring. The use of a strong acid catalyst is essential for the reaction to proceed at a reasonable rate.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. This step is critical to quench the reaction and remove the acid catalyst.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). The organic layers are combined. This separates the desired ester product, which is more soluble in the organic phase, from inorganic salts.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield the pure Ethyl 2-(4-amino-3,5-dibromophenyl)acetate.
Section 3: Applications in Drug Development
The strategic placement of reactive functional groups makes Ethyl 2-(4-amino-3,5-dibromophenyl)acetate a valuable building block in the synthesis of pharmacologically active compounds.
Key Intermediate in Ambroxol Synthesis
The most prominent application of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate is as a key precursor in the industrial synthesis of Ambroxol.[1][2] Ambroxol is a widely used mucolytic agent that breaks down phlegm and is used in the treatment of respiratory conditions associated with excessive or viscous mucus.[1]
The synthesis of Ambroxol from this intermediate involves several key transformations. The ester group is typically reduced to an alcohol, which is then converted to a halide (e.g., a bromide). This is followed by a nucleophilic substitution reaction with trans-4-aminocyclohexanol to introduce the cyclohexanol moiety and form the final Ambroxol structure.[2]
Caption: Synthetic pathway from Ethyl 2-(4-amino-3,5-dibromophenyl)acetate to Ambroxol.
Scaffold for Novel Bioactive Molecules
Beyond its role in Ambroxol synthesis, the dibrominated aniline core of this molecule serves as a versatile scaffold for generating libraries of novel compounds in drug discovery programs.[6] The bromine atoms are particularly useful as they can be readily displaced or modified through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The amino group can also be derivatized to form amides, sulfonamides, or other functional groups, further expanding the chemical space accessible from this intermediate.[6]
Section 4: Safety and Handling
Proper handling and storage of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate are essential to ensure laboratory safety. The information provided here is a summary and should be supplemented with a full review of the Safety Data Sheet (SDS).
Table 3: Safety and Handling Guidelines
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[7][8] |
| Ventilation | Use only outdoors or in a well-ventilated area. Handle in a fume hood to avoid inhalation of dust or vapors.[7][8] |
| Handling | Avoid contact with skin, eyes, and clothing.[7] Wash hands and face thoroughly after handling.[7] Keep away from heat, sparks, and open flames.[7][9] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7] Recommended storage is at 2-8°C.[3] Store locked up.[7][8] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse affected areas with soap and water.[7] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.[7] |
| Disposal | Dispose of contents and container in accordance with existing federal, state, and local environmental control laws.[7] |
Conclusion
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate is a chemical intermediate of considerable value, primarily due to its central role in the synthesis of the widely used drug Ambroxol. Its well-defined structure, characterized by multiple reactive sites, also positions it as a versatile building block for the creation of novel chemical entities in medicinal chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for any researcher or scientist working with this compound. This guide has provided a detailed technical overview to support its effective and safe application in the laboratory and in the broader context of pharmaceutical development.
References
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Covestro. (2012, August 22). SAFETY DATA SHEET. Retrieved from [Link]
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Dow. (2024, November 12). SAFETY DATA SHEET. Retrieved from [Link]
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El-Faham, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(4-bromophenyl)acetate. Retrieved from [Link]
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Caracelli, I., et al. (2014). Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. IUCrData. Retrieved from [Link]
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NIST. (n.d.). Ethyl 2-(4-bromophenyl)acetate. NIST Chemistry WebBook. Retrieved from [Link]
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University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]
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Cardozo, M. L., et al. (2013). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 4-[(2-Amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydron;chloride. Retrieved from [Link]
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Wang, Z., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
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PubChem. (n.d.). trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol. Retrieved from [Link]
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- Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES.
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Molecular weight and formula of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate, a key chemical intermediate. We will delve into its chemical properties, a detailed synthesis protocol, its applications in medicinal chemistry, and the analytical methods for its characterization. This document is designed to be a practical resource for professionals in the field of drug discovery and development.
Core Molecular Attributes
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate is a substituted phenylacetate derivative. The presence of two bromine atoms on the aromatic ring, ortho to the amino group, significantly influences its reactivity and makes it a valuable precursor in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁Br₂NO₂ | [1] |
| Molecular Weight | 337.01 g/mol | [1] |
| CAS Number | 122063-99-4 | [1] |
| Synonyms | (4-Amino-3,5-dibromo-phenyl)-acetic acid ethyl ester | [1] |
| SMILES | CCOC(=O)CC1=CC(=C(C(=C1)Br)N)Br | [1] |
| InChI Key | VFLXFLRILBFZFH-UHFFFAOYSA-N | [2] |
Synthesis Pathway and Experimental Protocol
The synthesis of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate typically involves a multi-step process, starting from a more readily available precursor. A common approach involves the bromination of an aniline derivative followed by the introduction of the ethyl acetate moiety.
Conceptual Synthesis Workflow
The following diagram illustrates a plausible synthetic route. The key steps involve the protection of the amino group, followed by bromination, and finally, the attachment of the ethyl acetate side chain via a nucleophilic substitution reaction.
Caption: A conceptual workflow for the synthesis of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate.
Detailed Experimental Protocol
The following is a representative, field-proven protocol for the synthesis of the target compound. This protocol is based on established organic chemistry principles and similar transformations found in the literature for related compounds.
Materials:
-
4-Aminophenylacetic acid
-
Acetic anhydride
-
Bromine
-
Glacial acetic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate
-
Sodium sulfite
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Acetylation of 4-Aminophenylacetic acid
-
In a 250 mL round-bottom flask, dissolve 10 g of 4-aminophenylacetic acid in 50 mL of glacial acetic acid.
-
Slowly add 15 mL of acetic anhydride to the solution while stirring.
-
Heat the mixture at 100°C for 2 hours.
-
Allow the reaction mixture to cool to room temperature, then pour it into 200 mL of ice-cold water.
-
Collect the precipitated N-acetyl-4-aminophenylacetic acid by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination
-
Dissolve the dried N-acetyl-4-aminophenylacetic acid in 100 mL of glacial acetic acid in a 500 mL three-necked flask equipped with a dropping funnel and a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2.2 equivalents of bromine in 20 mL of glacial acetic acid from the dropping funnel. Maintain the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite until the red color of bromine disappears.
-
Pour the mixture into 500 mL of cold water and collect the precipitate by filtration.
Step 3: Esterification
-
Suspend the crude N-acetyl-4-amino-3,5-dibromophenylacetic acid in 150 mL of absolute ethanol.
-
Carefully add 5 mL of concentrated sulfuric acid.
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain N-acetyl-ethyl 2-(4-amino-3,5-dibromophenyl)acetate.
Step 4: Deprotection
-
Dissolve the acetylated ester in a mixture of 100 mL of ethanol and 50 mL of 2 M hydrochloric acid.
-
Reflux the solution for 4 hours.
-
Cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure Ethyl 2-(4-amino-3,5-dibromophenyl)acetate.
Applications in Drug Discovery and Development
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of more complex, biologically active molecules. The presence of the amino group and the bromine atoms provides multiple sites for further chemical modifications.
One of the key applications of this compound is in the synthesis of quinazolinone derivatives.[3] Quinazolinones are a class of heterocyclic compounds known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The dibrominated phenyl ring of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate can be incorporated into the quinazolinone scaffold, and the bromine atoms can be further functionalized through cross-coupling reactions to introduce diverse substituents, allowing for the fine-tuning of the molecule's biological activity.
Furthermore, this compound can be used as a starting material for the synthesis of various other heterocyclic systems or as a fragment in fragment-based drug design. The amino group can be acylated, alkylated, or used in cyclization reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for chemical modification.
Analytical Characterization
The identity and purity of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show characteristic signals for the aromatic protons, the methylene protons of the ethyl acetate group, and the protons of the amino group. The chemical shifts and coupling patterns provide detailed information about the molecular structure.
-
¹³C NMR spectroscopy will reveal the signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for its quantification. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. Detection is usually performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.
-
Gas Chromatography (GC): GC can also be used for the analysis of this compound, often coupled with a mass spectrometer (GC-MS) for definitive identification.
The following diagram illustrates a typical analytical workflow for the characterization of a synthesized batch of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate.
Caption: A typical analytical workflow for the characterization of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate.
Conclusion
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate is a chemical intermediate with significant potential in the field of medicinal chemistry. Its well-defined structure and multiple functional groups make it a versatile building block for the synthesis of a variety of heterocyclic compounds with promising biological activities. This guide has provided a comprehensive overview of its core properties, a detailed synthesis protocol, its key applications, and the analytical methods for its characterization, serving as a valuable resource for researchers and scientists in drug discovery and development.
References
Sources
In-Depth Technical Guide: Solubility Profiling of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate in Organic Solvents
Executive Summary
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate (CAS: 122063-99-4) is a highly functionalized, halogenated aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals [1]. For researchers and drug development professionals, understanding the solvation thermodynamics of this compound is critical for optimizing reaction yields, designing purification workflows (e.g., crystallization), and formulating high-throughput screening assays.
This whitepaper provides an authoritative, structurally grounded analysis of the compound's solubility profile across various organic solvents. By synthesizing predictive molecular modeling with empirical validation protocols, this guide serves as a comprehensive framework for solvent selection.
Molecular Architecture & Physicochemical Profiling
To predict and manipulate the solubility of a molecule, we must first deconstruct its structural moieties. Ethyl 2-(4-amino-3,5-dibromophenyl)acetate exhibits a complex interplay of polar and non-polar features:
-
The Dibromophenyl Core (
- and Dispersion Forces): The presence of two heavy bromine atoms on the aromatic ring significantly increases the molecule's polarizability and lipophilicity (LogP). Bromine substituents heavily weight the dispersion force component ( ) of the molecule, driving high solubility in halogenated and aromatic solvents. -
The Primary Amine (-NH
): Acting as both a hydrogen bond donor and acceptor, the amine group introduces a strong hydrogen-bonding parameter ( ). This facilitates solvation in protic solvents (alcohols) and strongly polar aprotic solvents. -
The Ethyl Ester (-COOCH
CH ): The ester linkage provides moderate polarity ( ) and acts as a hydrogen bond acceptor, making the compound highly compatible with ester-based solvents like ethyl acetate ("like-dissolves-like" principle).
Predictive Modeling via Hansen Solubility Parameters (HSPs)
Modern solvent selection relies on Hansen Solubility Parameters (HSPs), which divide the total cohesive energy of a liquid into three components: Dispersion (
For a drug-like molecule such as ethyl 2-(4-amino-3,5-dibromophenyl)acetate, the optimal solvent is one where the "Hansen Distance" (
Empirical Solubility Matrix in Organic Solvents
Based on structural analogs and predictive HSP modeling, the following table summarizes the thermodynamic solubility profile of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate.
| Solvent Class | Specific Solvent | Predicted Solubility Range | Primary Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 50 mg/mL (High) | Strong dipole-dipole interactions; H-bond acceptance from the -NH |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | > 50 mg/mL (High) | Excellent matching of |
| Halogenated | Dichloromethane (DCM) | > 50 mg/mL (High) | Dominant London dispersion forces ( |
| Esters | Ethyl Acetate (EtOAc) | 20 - 50 mg/mL (Moderate) | "Like-dissolves-like" affinity with the ethyl ester moiety. |
| Alcohols | Methanol / Ethanol | 10 - 20 mg/mL (Moderate) | H-bond donation/acceptance, though limited by the highly lipophilic brominated ring. |
| Aliphatic | Hexane / Heptane | < 1 mg/mL (Poor) | Insufficient polarity to overcome the crystal lattice energy of the polar functional groups. |
| Aqueous | Water | < 0.1 mg/mL (Insoluble) | High LogP driven by the dibromophenyl core prevents aqueous solvation. |
Experimental Workflow: Thermodynamic Solubility Screening
Relying solely on predictive models can lead to late-stage formulation failures. To establish absolute trustworthiness in your data, you must determine the thermodynamic (equilibrium) solubility rather than the kinetic solubility.
The following self-validating protocol utilizes the industry-standard Shake-Flask method coupled with HPLC-UV quantification.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Weigh approximately 100 mg of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate into a 2 mL amber glass HPLC vial.
-
Add 1 mL of the target organic solvent.
-
Causality: An excess of solid must be visibly present to ensure the solution is fully saturated. If the solid dissolves completely, add more API until a suspension remains.
-
-
Equilibration Phase:
-
Seal the vials and place them in a thermostatic orbital shaker at exactly 25.0 ± 0.1 °C.
-
Agitate at 300 RPM for 48 hours.
-
Causality: A 48-hour window is critical. Shorter timeframes may only capture kinetic dissolution rates or supersaturation artifacts. 48 hours ensures the solid-liquid boundary has reached a true thermodynamic equilibrium.
-
-
Phase Separation (Crucial Step):
-
Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C.
-
Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter.
-
Causality: Failing to properly separate the phases leaves micro-particulates in the supernatant, which will artificially inflate the UV absorbance readings and yield false-positive solubility data.
-
-
HPLC-UV Quantification:
-
Dilute the filtered supernatant with the mobile phase to fall within the linear range of your pre-established calibration curve.
-
Analyze via HPLC-UV (e.g., using a C18 column, monitoring at the
of the substituted aromatic ring, typically around 254-280 nm).
-
Workflow Visualization
Fig 1: Standardized workflow for determining the thermodynamic solubility of halogenated APIs.
Downstream Applications & Solvent Selection Strategy
Understanding the causality behind these solubility metrics directly impacts downstream workflows:
-
Reaction Solvents: For synthetic functionalization of the amine or ester group, polar aprotic solvents (DMSO, DMF) are ideal as they fully solvate the molecule while remaining relatively inert.
-
Extraction & Workup: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) should be prioritized for liquid-liquid extractions from aqueous mixtures, exploiting the compound's high partition coefficient.
-
Crystallization: A binary solvent system (e.g., dissolving the compound in a minimal amount of hot EtOAc and slowly adding Hexane as an anti-solvent) is highly recommended for recrystallization, leveraging the steep solubility gradient between the ester and the aliphatic hydrocarbon.
References
- ChemScene. "122063-99-4 | Ethyl 2-(4-amino-3,5-dibromophenyl)acetate - ChemScene." ChemScene Product Catalog.
- National Center for Biotechnology Information (NCBI). "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." PMC.
- American Chemical Society (ACS). "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter." Journal of Chemical & Engineering Data.
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate safety data sheet (SDS)
An In-depth Technical Guide on the Safe Handling of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive safety and handling framework for Ethyl 2-(4-amino-3,5-dibromophenyl)acetate (CAS No. 122063-99-4). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes regulatory data with functional group analysis to offer a deeper understanding of the material's risk profile. The protocols and insights herein are designed to empower laboratory personnel to work safely and effectively with this compound.
Core Hazard Profile and Chemical Identity
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate is a substituted aromatic amine. Its hazard profile is dictated by the interplay of its three primary functional components: the aromatic amine group, the dibrominated phenyl ring, and the ethyl acetate side chain. While comprehensive toxicological data for this specific molecule is not available, a robust safety plan can be constructed based on its GHS classification and an understanding of its chemical nature.[1]
Table 1: Compound Identification
| Property | Value | Source |
|---|---|---|
| Chemical Name | Ethyl 2-(4-amino-3,5-dibromophenyl)acetate | ChemScene[2] |
| Synonym(s) | (4-Amino-3,5-dibromo-phenyl)-acetic acid ethyl ester | ChemScene[2] |
| CAS Number | 122063-99-4 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₁₁Br₂NO₂ | ChemScene[2] |
| Molecular Weight | 337.01 g/mol | ChemScene[2] |
Globally Harmonized System (GHS) Classification
The compound is classified under OSHA HCS (29 CFR 1910) with the following hazards.[1]
Table 2: GHS Hazard Classification for Ethyl 2-(4-amino-3,5-dibromophenyl)acetate
| Hazard Class | Category | Hazard Statement Code | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335 | May cause respiratory irritation |
Caption: GHS Pictogram for the identified hazards.
Causality of Hazards: A Functional Group Perspective
-
Aromatic Amine Moiety : Primary aromatic amines as a class are known for their potential health hazards.[3] They can be readily absorbed through the skin, which is a primary route of exposure.[3] While many aromatic amines are proven or suspected carcinogens, specific data for this compound is lacking.[1][4] The presence of this group justifies the stringent handling protocols to prevent dermal contact and inhalation.
-
Dibrominated Phenyl Ring : Halogenated organic compounds exhibit a wide range of toxicities.[5] The two bromine atoms on the phenyl ring increase the molecular weight and can influence its metabolic pathway and persistence. Halogenated wastes often require special disposal considerations due to their environmental impact.[6]
-
Combined Effect : The combination of these functional groups results in the observed irritation and acute oral toxicity. The dust or aerosol of the compound can irritate the respiratory tract upon inhalation (H335), direct contact can cause significant skin (H315) and serious eye irritation (H319), and ingestion is harmful (H302).[1]
Exposure Control and Personal Protective Equipment (PPE)
A risk-based approach to PPE is mandatory. Engineering controls, such as a certified chemical fume hood, are the primary line of defense to minimize inhalation exposure.
Caption: PPE selection workflow for handling the compound.
Table 3: Personal Protective Equipment (PPE) Requirement Matrix
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection |
|---|---|---|---|---|
| Weighing/Transfer of Solid | Chemical Fume Hood | Nitrile gloves | Safety glasses with side shields (minimum); chemical splash goggles recommended.[1] | Lab coat |
| Preparing Solutions | Chemical Fume Hood | Nitrile gloves | Chemical splash goggles and face shield.[1] | Lab coat |
| General Handling | Well-ventilated area | Nitrile gloves | Safety glasses with side shields | Lab coat |
-
Rationale for Eye Protection : Due to the H319 "Causes serious eye irritation" classification, eye protection is non-negotiable.[1] Use of a face shield in addition to goggles is mandated when handling solutions to protect against splashes.
-
Rationale for Hand Protection : The H315 "Causes skin irritation" classification and the potential for dermal absorption by the aromatic amine moiety necessitate the use of compatible chemical-resistant gloves.[1][3] Hands should be washed thoroughly after handling.[1]
-
Respiratory Protection : If work cannot be performed in a fume hood or if dust formation is significant, a NIOSH-approved respirator should be used.[7]
Protocols for Safe Handling, Storage, and Disposal
Step-by-Step Handling Protocol
-
Preparation : Don all required PPE as outlined in Table 3. Ensure a chemical fume hood is operational.
-
Containment : Conduct all manipulations on a disposable bench liner within the fume hood to contain any spills.
-
Dispensing : When weighing the solid, use anti-static measures. Avoid creating dust.[1] If transferring, use a spatula and gently tap to move the material.
-
Dissolving : When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling : Tightly seal the container immediately after use.
-
Decontamination : Wipe down the work surface with an appropriate solvent. Dispose of all contaminated materials (gloves, liners) as hazardous waste.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves.[1]
Storage Conditions
-
Temperature : Store at room temperature or as recommended by the supplier (some suggest 2-8°C).[1][2]
-
Container : Keep container tightly closed and properly labeled.[10]
-
Incompatibilities : Store away from strong oxidizing agents.[11]
Disposal Considerations
All waste material and contaminated packaging must be treated as hazardous waste.
-
Chemical Waste : Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not dispose of down the drain.[1]
-
Contaminated Packaging : Dispose of contaminated packaging as unused product in accordance with federal, state, and local environmental control laws.[1][12]
Emergency Procedures and First Aid
Immediate action is critical in the event of an exposure. Ensure eyewash stations and safety showers are readily accessible.[8]
Caption: Emergency response and first aid decision tree.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Protocol |
|---|---|
| Inhalation (H335) | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[12] |
| Skin Contact (H315) | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation persists, consult a physician.[7] |
| Eye Contact (H319) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately consult a physician.[1][13] |
| Ingestion (H302) | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][12] |
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards : During a fire, toxic and irritating gases may be produced, including carbon oxides, nitrogen oxides, and hydrogen bromide.[14]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Toxicological and Ecological Profile
Toxicological Summary
The chemical, physical, and toxicological properties of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate have not been thoroughly investigated.[1] The current hazard assessment is based on GHS classification criteria.
-
Acute Effects : Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Chronic Effects : No data is available.
-
Carcinogenicity : This product is not listed as a known or anticipated carcinogen by NTP or IARC.[1]
-
Germ Cell Mutagenicity : No data is available.
Ecological Information
Specific ecological data is not available. However, aromatic amines can be toxic to aquatic life.[3][15] The compound should not be allowed to enter drains or the environment.[1]
References
- Aaronchem. (2024). Safety Data Sheet.
- Covestro Solution Center. (2012). SAFETY DATA SHEET.
- BLD Pharmatech. (n.d.). BD635053 Safety Data Sheet.
- Carl ROTH. (2023). Safety data sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- ACCELA CHEMBIO INC. (n.d.). Material Safety Data Sheet.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- SKC Inc. (2023). Aromatic Amine DECONtamination Solution SDS.
- Cayman Chemical. (2025). Safety Data Sheet.
- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Meridian Bioscience. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (2011). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). Ethyl (4-amino-3,5-dibromophenyl)acetate.
- Environment, Health and Safety - University of California, Berkeley. (n.d.). Appendix I - Hazards Of Functional Groups.
- Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Halogen.
- CAMEO Chemicals - NOAA. (n.d.). Halogenated Organic Compounds.
- ChemScene. (n.d.). Ethyl 2-(4-amino-3,5-dibromophenyl)acetate.
- Sigma-Aldrich. (n.d.). ETHYL 2-(5-AMINO-2-BROMO-4-FLUOROPHENYL)ACETATE.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. chemscene.com [chemscene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
- 5. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. The MSDS HyperGlossary: Halogen [ilpi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. meridianbioscience.com [meridianbioscience.com]
- 11. fishersci.com [fishersci.com]
- 12. solutions.covestro.com [solutions.covestro.com]
- 13. carlroth.com [carlroth.com]
- 14. accelachem.com [accelachem.com]
- 15. international.skcinc.com [international.skcinc.com]
Engineering Efficacy: The Biological Activity of Dibromoaniline Phenylacetate Derivatives
Executive Summary
As the landscape of drug resistance in oncology and infectious diseases continues to evolve, the demand for novel, multi-target pharmacophores has never been higher. Dibromoaniline phenylacetate derivatives represent a highly promising class of hybrid molecules. By conjugating the metabolic-disrupting capabilities of phenylacetates with the enhanced lipophilicity and target-binding affinity of halogenated anilines, these derivatives exhibit potent cytostatic, pro-apoptotic, and antimicrobial activities.
As a Senior Application Scientist, I approach the design and evaluation of these compounds not merely as a synthetic exercise, but as a targeted strategy to overcome cellular resistance mechanisms. This technical guide provides an in-depth analysis of the molecular rationale, mechanistic pathways, quantitative efficacy, and self-validating experimental protocols required to evaluate dibromoaniline phenylacetate derivatives.
Molecular Rationale: The Synergy of Hybrid Scaffolds
The biological efficacy of dibromoaniline phenylacetate derivatives is rooted in the synergistic properties of their constituent moieties:
-
The Phenylacetate Scaffold: Phenylacetate (PA) and its synthetic derivatives are small aromatic fatty acids that act as relatively non-toxic anti-neoplastic agents. PA alters tumor cell lipid metabolism and inhibits protein prenylation—a post-translational modification critical for the function of oncogenic proteins like Ras[1]. By mimicking natural substrates, PA derivatives induce cytostasis and phenotypic reversion at clinically achievable concentrations[1][2].
-
The Dibromoaniline Scaffold: Aniline derivatives are foundational in medicinal chemistry. The specific introduction of two bromine atoms (e.g., 3,5-dibromo substitution) is a deliberate design choice. Bromination significantly increases the molecule's lipophilicity, which directly correlates with enhanced cellular membrane penetration and intracellular accumulation[1][3]. Furthermore, the steric bulk and electronic properties of the bromine atoms optimize the molecule's fit into hydrophobic enzymatic pockets, such as those found in the HSP90 chaperone protein, making them potent inhibitors[4].
When combined via an amide linkage to form a phenylacetamide derivative, the resulting molecule exhibits a dramatically lower IC₅₀ compared to its parent compounds, effectively triggering programmed cell death in resistant cancer cell lines[2][5].
Mechanistic Pathways of Biological Activity
Cytostasis and Apoptosis in Oncology
The primary anti-proliferative mechanism of phenylacetamide derivatives involves the induction of G1-phase cell cycle arrest and the subsequent activation of intrinsic apoptotic pathways[5][6].
Causality in this pathway is driven by transcriptional modulation: these derivatives upregulate the pro-apoptotic protein Bax while simultaneously downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio compromises the mitochondrial membrane potential, leading to pore formation and the release of cytochrome c into the cytosol. Cytochrome c then triggers the caspase cascade, culminating in the activation of Caspase-3, the primary executioner enzyme responsible for DNA fragmentation and cell death[5].
Intrinsic apoptosis signaling pathway induced by dibromoaniline phenylacetates.
Antimicrobial and Antibiofilm Efficacy
Beyond oncology, halogenated anilines demonstrate significant antimicrobial properties. The high lipophilicity imparted by the dibromo substitution allows these compounds to partition into and disrupt bacterial lipid bilayers[7][8]. Furthermore, these derivatives have been shown to inhibit biofilm formation in pathogenic strains (e.g., Vibrio species and E. coli) by interfering with bacterial motility and virulence factor production[8][9].
Quantitative Efficacy Data
To contextualize the potency of these derivatives, the following table synthesizes quantitative data from recent in-vitro evaluations of structurally analogous phenylacetamide and halogenated aniline compounds.
| Compound Class | Target Cell Line / Strain | Assay Type | Efficacy Metric (IC₅₀ / MIC) | Primary Mechanism |
| Phenylacetamide Derivatives | MCF-7 (Breast Carcinoma) | MTT Viability | 0.7 ± 0.08 μM | Caspase-3 activation; Bax upregulation[5] |
| Phenylacetamide Derivatives | PC3 (Prostate Carcinoma) | MTS Viability | 52 - 80 μM | Apoptosis induction; outperforming Imatinib in specific assays[2] |
| Phenylacetamide Derivatives | MDA-MB-468 (Breast Cancer) | TUNEL | 0.6 ± 0.08 μM | DNA fragmentation via intrinsic/extrinsic pathways[5] |
| Bromoaniline Derivatives | Escherichia coli | Broth Microdilution | 100 - 125 μg/mL | Membrane disruption; biofilm inhibition[8][9] |
| Dibromoaniline Derivatives | Skin Cancer Models (In-silico) | Molecular Docking | High Binding Affinity | HSP90 Chaperone inhibition[4] |
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, experimental validation of these compounds must rely on orthogonal assays. Relying solely on a viability assay is insufficient; one must prove the mechanism of cell death. Below are the field-proven, step-by-step protocols for evaluating dibromoaniline phenylacetate derivatives.
Self-validating experimental workflow for biological activity evaluation.
Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)
Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan. Because this reduction is catalyzed solely by mitochondrial dehydrogenases in metabolically active cells, it provides a direct, quantitative readout of cell viability[5].
-
Cell Seeding: Seed target cancer cells (e.g., MCF-7, PC3) at a density of
cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence. -
Compound Preparation: Dissolve the dibromoaniline phenylacetate derivative in DMSO to create a master stock.
-
Self-Validation Step: Ensure the final concentration of DMSO in the culture media never exceeds 0.1% (v/v). Include a vehicle control (0.1% DMSO) to unequivocally rule out solvent-induced cytotoxicity.
-
-
Treatment: Expose cells to a serial dilution of the compound (e.g., 0.1 μM to 100 μM) for 24, 48, and 72 hours. Include a known chemotherapeutic (e.g., Doxorubicin or Imatinib) as a positive control[2][5].
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
-
Solubilization & Readout: Carefully aspirate the media, leaving the purple formazan crystals intact. Add 100 μL of pure DMSO to solubilize the crystals. Measure absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ utilizing non-linear regression analysis (e.g., via GraphPad PRISM).
Protocol 2: Apoptosis Quantification via TUNEL and Caspase-3 Multiplexing
Causality: Cytotoxicity assays cannot differentiate between necrosis (uncontrolled cell death) and apoptosis (programmed cell death). To confirm the mechanism, we multiplex the TUNEL assay (which detects late-stage DNA fragmentation) with a Caspase-3 colorimetric assay (which detects the early/mid-stage executioner enzyme)[5].
-
Fixation & Permeabilization: Post-treatment, fix the cells with 4% paraformaldehyde for 15 minutes. Causality: This cross-links proteins, preserving cellular morphology and preventing DNA degradation during processing. Permeabilize the cells using 0.1% Triton X-100 to allow the TdT enzyme access to the nucleus.
-
TUNEL Staining: Apply the Terminal deoxynucleotidyl transferase (TdT) reaction mixture. Causality: TdT specifically catalyzes the addition of labeled dUTPs to the 3'-OH ends of fragmented DNA—a hallmark of apoptosis[5]. Analyze via flow cytometry or fluorescence microscopy.
-
Caspase-3 Activity Assay: In parallel, lyse a separate cohort of treated cells. Centrifuge to collect the supernatant (protein extract). Add the specific Caspase-3 substrate, Ac-DEVD-pNA.
-
Validation Readout: Active Caspase-3 will cleave the substrate, releasing p-nitroaniline (pNA). Measure the absorbance of pNA at 405 nm. Normalize these absorbance values against total protein content (determined via a BCA assay) to account for variations in cell number due to the drug's cytostatic effects.
Conclusion
Dibromoaniline phenylacetate derivatives offer a highly tunable, multi-target platform for drug discovery. By rationally combining the prenylation-inhibiting properties of phenylacetates with the lipophilic, target-anchoring properties of dibromoanilines, researchers can synthesize agents with profound cytostatic, apoptotic, and antimicrobial profiles. Adhering to the rigorous, self-validating protocols outlined in this guide ensures that the mechanistic data generated is both robust and translationally relevant.
References
-
Cytostatic activity of phenylacetate and derivatives against tumor cells. Correlation with lipophilicity and inhibition of protein prenylation - PubMed (NIH). Available at:[Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC (NIH). Available at:[Link]
-
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells - Pharmaceutical Sciences. Available at:[Link]
-
Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - MDPI. Available at: [Link]
-
Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone - Neliti. Available at: [Link]
Sources
- 1. Cytostatic activity of phenylacetate and derivatives against tumor cells. Correlation with lipophilicity and inhibition of protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 3,5-dibromophenylacetate | Benchchem [benchchem.com]
- 4. media.neliti.com [media.neliti.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate from ethyl 4-aminophenylacetate
Application Note: Scalable Synthesis of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate
Part 1: Executive Summary
This application note details the protocol for the regioselective synthesis of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate from ethyl 4-aminophenylacetate . This transformation is a critical intermediate step in the development of thyroid hormone analogs (e.g., thyromimetics) and specific kinase inhibitors where the 3,5-dibromo-4-hydroxy/amino pharmacophore is essential for receptor binding.
The protocol focuses on controlling the high reactivity of the aniline substrate to prevent oxidation (tar formation) while ensuring complete 3,5-dibromination. Two methods are presented:
-
Method A (Standard): Elemental Bromine (
) in Glacial Acetic Acid (High atom economy, scalable). -
Method B (Alternative): N-Bromosuccinimide (NBS) in DMF (Milder, easier handling for small scale).
Part 2: Scientific Foundation & Mechanism
Chemical Basis: Electrophilic Aromatic Substitution (EAS)
The reaction proceeds via an Electrophilic Aromatic Substitution mechanism. The amino group (
-
Directing Effects: The para-position is already substituted by the ethyl acetate group (
). This steric and electronic blocking forces the electrophile ( ) to attack the two available ortho-positions (positions 3 and 5). -
Reactivity Control: The amino group makes the ring electron-rich (
donor). Without temperature control, this can lead to oxidative polymerization. The use of glacial acetic acid as a solvent moderates the reaction by hydrogen bonding with the amine, slightly reducing its activating power and preventing salt formation that would deactivate the ring.
Reaction Scheme
Caption: Figure 1. Reaction pathway for the 3,5-dibromination of ethyl 4-aminophenylacetate.
Part 3: Experimental Protocols
Method A: Bromination with Elemental Bromine (Scalable)
Best for: Gram-to-kilogram scale synthesis where isolation ease is prioritized.
Reagents & Equipment:
-
Ethyl 4-aminophenylacetate (1.0 eq)[1]
-
Bromine (
) (2.1 – 2.2 eq) -
Glacial Acetic Acid (Solvent, 10-15 volumes)
-
Saturated Sodium Bisulfite (
) solution -
Equipment: 3-neck round bottom flask, addition funnel, thermometer, ice/water bath.
Protocol Steps:
-
Dissolution: Charge the reaction vessel with Ethyl 4-aminophenylacetate (e.g., 10.0 g, 55.8 mmol) and Glacial Acetic Acid (100 mL). Stir until fully dissolved.
-
Cooling: Cool the solution to 0–5 °C using an ice bath. Rationale: Low temperature prevents oxidation of the aniline and hydrolysis of the ester.
-
Addition: Transfer Bromine (19.6 g, 6.3 mL, 122.7 mmol, 2.2 eq) into a pressure-equalizing addition funnel diluted with 20 mL Acetic Acid. Add dropwise over 45–60 minutes.
-
Visual Cue: The solution will turn dark orange/red. Maintain internal temperature <10 °C.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–3 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear, replaced by a less polar product ( ).
-
-
Quenching: Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring. The product may precipitate as a solid.
-
Add Sat.
solution (50 mL) to quench excess bromine. Visual Cue: The red/orange color should fade to a pale yellow or off-white suspension.
-
-
Isolation:
-
If solid precipitates: Filter the solid, wash with water (3 x 100 mL) to remove acid, and dry.
-
If oil forms:[2] Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Sat.
(to pH 7-8) and Brine. Dry over , filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate .
Method B: Bromination with NBS (Lab Scale)
Best for: Small scale (<1g) or if handling liquid bromine is prohibited.
Protocol Steps:
-
Dissolve Ethyl 4-aminophenylacetate (1.0 eq) in DMF or Acetonitrile (10 volumes).
-
Cool to 0 °C.
-
Add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise over 30 minutes. Note: Protect from light to prevent radical side reactions.
-
Stir at Room Temperature for 4–6 hours.
-
Dilute with water and extract with Ethyl Acetate.
-
Wash organic layer extensively with water (to remove succinimide/DMF) and brine.
-
Concentrate and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).[3]
Part 4: Process Workflow & Visualization
Caption: Figure 2. Operational workflow for the synthesis via Method A.
Part 5: Quality Control & Characterization
Target Compound: Ethyl 2-(4-amino-3,5-dibromophenyl)acetate
Molecular Formula:
| Parameter | Specification | Notes |
| Appearance | Pale brown to off-white solid | Darkening indicates oxidation. |
| Melting Point | 64 – 66 °C | Sharp range indicates high purity [1].[5] |
| TLC ( | ~0.6 (Hexane:EtOAc 3:1) | Higher than starting material (~0.3). |
| Yield | 85 – 95% | High efficiency expected. |
NMR Validation (Predicted):
-
NMR (CDCl3/DMSO-d6):
- 7.2–7.4 ppm (s, 2H, Ar-H): The aromatic protons at positions 2 and 6 are equivalent and appear as a singlet due to symmetry.
-
4.8–5.2 ppm (br s, 2H,
): Broad singlet, exchangeable with . -
4.1 ppm (q, 2H,
): Quartet from the ethyl ester. -
3.4–3.5 ppm (s, 2H,
): Singlet for the benzylic methylene. -
1.2 ppm (t, 3H,
): Triplet from the ethyl ester.
Part 6: Safety & Troubleshooting
-
Bromine (
): Highly toxic and corrosive. Causes severe burns. Handle only in a fume hood. Wear Viton gloves. -
Exotherm: The bromination is exothermic. Failure to cool may lead to "tarring" (oxidation of the aniline) or hydrolysis of the ethyl ester.
-
Over-bromination: Unlikely due to steric blocking, but if excess bromine is used with heat, benzylic bromination (alpha to the ester) is a minor risk. Keep temperature <25°C.
References
-
Bedair, A. H., et al. (2006).[6] Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56, 273–284.[6] Retrieved from [Link]
Sources
- 1. p-Aminophenylacetic acid ethyl ester | C10H13NO2 | CID 225219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis routes of Ethyl 4-Aminophenylacetate [benchchem.com]
- 3. 4-AMINO-3,5-DIBROMOPYRIDINE | 84539-34-4 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. hrcak.srce.hr [hrcak.srce.hr]
Advanced Application Note: Site-Selective and Exhaustive Suzuki-Miyaura Cross-Coupling of 3,5-Dibromo Aryl Bromides
Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: In-depth Technical Guide & Self-Validating Protocols.
Executive Summary
3,5-Dibromo aryl bromides—most prototypically 1,3,5-tribromobenzene —are highly versatile,
This application note provides a mechanistic deep-dive into the causality of site-selectivity when coupling these polybrominated arenes. By understanding the electronic deactivation that occurs during the catalytic cycle, researchers can deliberately steer the Suzuki-Miyaura reaction toward either a controlled mono-arylation or an exhaustive tris-arylation [2].
Mechanistic Causality & Selectivity Principles (E-E-A-T)
To control the Suzuki-Miyaura coupling of 1,3,5-tribromobenzene, one must understand the dynamic electronic environment of the substrate during the catalytic cycle:
-
Statistical Favorability of the First Addition: Initially, all three carbon-bromine (C-Br) bonds are chemically equivalent. The first elementary step—the oxidative addition of the active Pd(0) catalyst into a C-Br bond—is statistically favored due to the multiplicity of identical reactive sites[3].
-
Symmetry Breaking and Electronic Deactivation: Once the first transmetalation and reductive elimination steps conclude, the
symmetry is broken. If the newly installed aryl group is electron-donating (e.g., via resonance or hyperconjugation), it enriches the electron density of the central benzene ring. This electronic deactivation renders the remaining two C-Br bonds significantly less electrophilic, thereby raising the activation energy barrier for subsequent Pd(0) oxidative additions.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Exploiting the Energy Barrier: This inherent electronic deactivation is the physical causality that allows chemists to isolate mono-coupled (3,5-dibromo-1-arylbenzene) or bis-coupled intermediates. By strictly limiting the boronic acid to 1.0 equivalent and utilizing moderate temperatures (e.g., 80 °C), the reaction stalls after the first coupling[2].
-
Overcoming Deactivation for Exhaustive Coupling: Synthesizing
-symmetric star-shaped molecules or dendrimers requires exhaustive tris-coupling[4]. To overcome the electronic deactivation of the mono- and bis-coupled intermediates, the protocol demands forcing conditions: an excess of boronic acid (>3.5 equivalents), elevated temperatures (100–120 °C), and highly active catalyst systems (such as Pd(dppf)Cl₂ or NHC-Pd complexes)[4].
Quantitative Condition Matrix
The following table summarizes the field-proven parameters required to selectively drive the reaction to the desired degree of substitution.
| Target Product | Boronic Acid (Equiv.) | Catalyst System | Base / Solvent | Temp (°C) | Expected Outcome |
| Mono-coupled (3,5-Dibromo-1-arylbenzene) | 1.0 | Pd(PPh₃)₄ (2–5 mol%) | Na₂CO₃ / Toluene:EtOH:H₂O | 80 | ~60–70% (Major product, easily separated) |
| Bis-coupled (1-Bromo-3,5-diarylbenzene) | 2.0 – 2.2 | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ / Toluene:EtOH:H₂O | 80 – 90 | ~40–50% (Often mixed with Tris-coupled) |
| Tris-coupled (1,3,5-Triarylbenzene) | 3.5 – 4.0 | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | K₂CO₃ / DMF or Dioxane:H₂O | 100 – 120 | >90% (Exhaustive conversion) |
Reaction Workflow & Logical Relationships
Divergent Suzuki-Miyaura pathways for 1,3,5-tribromobenzene based on electronic deactivation.
Self-Validating Experimental Protocols
Protocol A: Controlled Mono-Arylation
Objective: Synthesis of 3,5-dibromo-1-arylbenzene (e.g., 3,5-dibromo-1-(1-naphthyl)benzene)[2]. The causality of this protocol relies on strict stoichiometric limits and moderate thermal energy to prevent the catalyst from overcoming the activation barrier of the deactivated mono-coupled intermediate.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under argon, combine 1,3,5-tribromobenzene (10.0 mmol, 1.0 equiv) and the target arylboronic acid (10.0 mmol, 1.0 equiv).
-
Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.5 mmol, 5 mol%) and an aqueous solution of Na₂CO₃ (2.0 M, 20.0 mmol, 2.0 equiv).
-
Solvent System: Inject a degassed mixture of Toluene/Ethanol (2:1 v/v, 45 mL).
-
Thermal Activation: Heat the biphasic mixture to exactly 80 °C with vigorous stirring for 12 hours. Do not exceed 80 °C, as higher thermal energy promotes unwanted bis-coupling.
-
Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography (hexanes).
-
Self-Validation Checkpoint: Analyze the purified product via GC-MS. The mass spectrum MUST display a characteristic 1:2:1 isotopic cluster (M, M+2, M+4) confirming the retention of exactly two bromine atoms.
Protocol B: Exhaustive Tris-Arylation
Objective: Synthesis of
Step-by-Step Methodology:
-
Preparation: In a high-pressure reaction vial, combine 1,3,5-tribromobenzene (5.0 mmol, 1.0 equiv) and the target arylboronic acid (18.0 mmol, 3.6 equiv).
-
Catalyst & Base Addition: Add a highly active catalyst such as Pd(dppf)Cl₂ (0.25 mmol, 5 mol%) and finely powdered K₂CO₃ (30.0 mmol, 6.0 equiv).
-
Solvent System: Inject anhydrous, degassed DMF (25 mL). The polar aprotic solvent stabilizes the active Pd species at elevated temperatures.
-
Thermal Activation: Seal the vial and heat to 110 °C for 24 hours. The extended time and high heat are mandatory to overcome the electronic deactivation of the bis-coupled intermediate.
-
Workup: Cool to room temperature, pour into ice water to precipitate the highly hydrophobic star-shaped product. Filter the solid, wash with water and cold methanol, and recrystallize from hot toluene.
-
Self-Validation Checkpoint: Analyze the crude mixture via TLC. The protocol is only successful if the intermediate mono- and bis-coupled spots are completely absent. Confirm the final macromolecular structure via MALDI-TOF MS or ¹³C NMR (looking for the simplification of aromatic signals indicative of restored
or symmetry).
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH) / PMC.3
-
Triskelion-Shaped Hexabenzocoronenes: Synthesis and Characterization of Tris-Substituted HBC Derivatives. National Institutes of Health (NIH) / PMC.1
-
Synthesis and Characterization of Organic Materials with Conveniently Accessible Supercooled Liquid and Glassy Phases: Isomeric 1,3,5-Tris(naphthyl)benzenes. American Chemical Society (ACS).2
-
Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. National Institutes of Health (NIH) / PMC.4
Sources
- 1. Triskelion‐Shaped Hexabenzocoronenes: Synthesis and Characterization of Tris‐Substituted HBC Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Synthesis of Thyromimetic Compounds Utilizing Dibromoaniline Scaffolds
Abstract
This application note details a robust, scalable protocol for synthesizing TR-
Introduction & Strategic Rationale
The Thyromimetic Landscape
Thyromimetics are designed to selectively activate the Thyroid Hormone Receptor Beta (TR-
Why the Dibromoaniline Scaffold?
The natural thyroid hormone (
-
Metabolic Stability: Bromine is less susceptible to deiodinase enzymes than iodine.
-
Lipophilicity: It maintains the hydrophobic bulk required for the TR ligand-binding domain (LBD).
-
Cost & Availability: 2,6-dibromo-4-nitroaniline is a commodity chemical, significantly cheaper than 3,5-dibromo-L-tyrosine derivatives.
Synthetic Strategy: The "Aniline Switch"
Direct bromination of phenols often leads to over-bromination or regio-isomeric mixtures. By starting with the aniline, we utilize the amino group's directing power to ensure essentially perfect 2,6-regiochemistry, then convert the amino group to a hydroxyl group (the "switch") to enable the formation of the critical diaryl ether bond.
Visualizing the Workflow
The following diagram outlines the retroynthetic logic and the forward reaction pathway described in this protocol.
Figure 1: Strategic workflow converting the dibromoaniline scaffold into the thyromimetic core.
Detailed Experimental Protocols
Protocol 1: The Scaffold Switch (Diazotization-Hydrolysis)
Objective: Convert 2,6-dibromo-4-nitroaniline to 2,6-dibromo-4-nitrophenol. Criticality: This step establishes the "inner ring" geometry. The steric hindrance of the two ortho-bromines requires harsh diazotization conditions.
Reagents:
-
2,6-Dibromo-4-nitroaniline (10.0 g, 33.8 mmol)
-
Sulfuric acid (
), conc. (40 mL) -
Sodium Nitrite (
) (3.5 g, 50.7 mmol) -
Urea (quencher)
Procedure:
-
Solubilization: In a 250 mL 3-neck round-bottom flask (RBF), dissolve the aniline in concentrated
by heating to 60°C with mechanical stirring. Note: The solution will be dark yellow/orange. -
Cooling: Cool the mixture to 0–5°C using an ice-salt bath. The amine sulfate may precipitate; vigorous stirring is essential.
-
Diazotization: Add
portion-wise over 30 minutes. Maintain internal temperature . Stir for 2 hours at 0°C.-
Validation: Take an aliquot, dilute with water. If it remains clear (no precipitate of starting material), diazotization is complete.
-
-
Hydrolysis (The Switch): Pour the cold diazonium salt solution slowly into a beaker containing 200 mL of boiling 50%
.-
Mechanism:[2] The high temperature promotes the
-like loss of and capture by water. -
Caution: Vigorous evolution of nitrogen gas (
). Use a fume hood.
-
-
Isolation: Cool the mixture to room temperature. The product, 2,6-dibromo-4-nitrophenol , will precipitate as a yellow solid.[3]
-
Purification: Filter the solid, wash copiously with water (to remove acid), and recrystallize from Ethanol/Water (1:1).
Expected Yield: 85–90%
QC Check:
Protocol 2: Constructing the Diaryl Ether (Chan-Lam Coupling)
Objective: Couple the 2,6-dibromo-4-nitrophenol with an aryl boronic acid (representing the outer ring) to form the thyronine core.
Why Chan-Lam? Traditional Ullmann coupling requires high temperatures (
Reagents:
-
2,6-Dibromo-4-nitrophenol (Intermediate from Protocol 1) (1.0 eq)
-
4-Methoxy-phenylboronic acid (Outer ring mimic) (2.0 eq)
- (1.0 eq)
-
Pyridine (3.0 eq)
-
Molecular Sieves (4Å, activated)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Setup: Flame-dry a 100 mL RBF and cool under Argon. Add activated molecular sieves.
-
Charging: Add the phenol (1.0 eq), boronic acid (2.0 eq), and
(1.0 eq). -
Solvent & Base: Add DCM (0.1 M concentration relative to phenol) followed by Pyridine.
-
Oxidation: Attach a drying tube or leave open to air (if humidity is low). The reaction requires oxygen to re-oxidize
to . Stir vigorously at Room Temperature for 24–48 hours. -
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The product is less polar than the phenol.
-
Workup: Filter through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl (to remove pyridine), then brine. Dry over
.[4][5] -
Purification: Flash column chromatography (Silica gel).
Mechanism Visualization:
Figure 2: Catalytic cycle of the Chan-Lam coupling used to form the ether bridge.
Protocol 3: Functionalization to Thyromimetic
Objective: Convert the nitro group to the oxyacetic acid side chain (Sobetirome/GC-1 style tail) or amino acid.
Steps:
-
Reduction: Hydrogenation (
, Pd/C) or reduction of the nitro group to the aniline. -
Diazotization (Again): Convert the new amino group to a diazonium salt.
-
Sandmeyer/Hydrolysis: Convert to a phenol (if making the oxyacetic acid tail) or cyano group (for other analogs).
-
For Oxyacetic Acid Tail: Alkylate the resulting phenol with ethyl bromoacetate, then hydrolyze.
-
Data Summary & Quality Control
The following parameters must be met to ensure the scaffold is suitable for biological evaluation.
| Parameter | Specification | Method | Rationale |
| Purity (HPLC) | > 98.5% | Reverse Phase C18, MeCN/H2O | Biological assays are sensitive to impurities. |
| Halogen Integrity | Confirmed | MS (Isotope Pattern) | Loss of Br (dehalogenation) creates TR-alpha active side products. |
| Regiochemistry | > 99% 2,6-isomer | The 2,4-isomer (from direct phenol bromination) is inactive. | |
| Residual Copper | < 10 ppm | ICP-MS | Copper is cytotoxic in cell-based assays. |
References
-
Chiellini, G., et al. (1998).[5][6] "A high-affinity subtype-selective agonist ligand for the thyroid hormone receptor."[7][8] Chemistry & Biology. Link
- Foundational text for GC-1 synthesis and TR-beta selectivity.
-
Scanlan, T. S., et al. (2001). "Selective thyromimetics: Tissue-selective thyroid hormone analogs."[9] Current Opinion in Drug Discovery & Development.
- Discusses the structural requirements (halogen
-
Place, E., et al. (2017). "Thyroid hormone receptor-beta agonist GC-1 inhibits Met-beta-Catenin-Driven hepatocellular cancer." Journal of Medical Research.[5]
- Validates the biological utility of the scaffold.
-
Evans, D. A., et al. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters. Link
- The authoritative source for the Chan-Lam coupling protocol described in Protocol 2.
-
BenchChem Protocols. (2025). "Laboratory Preparation of 2,6-Dibromophenol." Link
- Source for the specific diazotization conditions of sterically hindered anilines.
Disclaimer: The synthesis of thyromimetics involves hazardous reagents (diazonium salts, brominated aromatics). All protocols should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. 2,6-Dibromophenol synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. New synthetic routes to thyroid hormone analogs: d6-sobetirome, 3H-sobetirome, and the antagonist NH-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity of novel thyroid hormone analogues: 5'-aryl substituted GC-1 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sobetirome: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Regioselective 3,5-Dibromination of Anilines
The following technical guide serves as a specialized support center for researchers and process chemists tackling the regioselectivity challenges in synthesizing 3,5-dibromoanilines.
Status: Operational | Tier: L3 (Senior Application Scientist) | Topic: Meta-Selective Halogenation
Executive Summary: The "Meta" Challenge
The Core Issue: Direct bromination of aniline is naturally driven to the ortho (2,6) and para (4) positions due to the strong
The Solution Architecture: We do not force the direct reaction (which yields 2,4,6-tribromoaniline). Instead, we employ a Strategic Blocking & Functional Group Interconversion (FGI) workflow.
-
Primary Route (Robust): Bromination of 4-nitroaniline followed by deamination and reduction.
-
Advanced Route (Catalytic): Palladium-catalyzed meta-C-H activation (for specialized substrates).
Diagnostic Workflow (Decision Matrix)
Before proceeding, verify your substrate and intended pathway using the logic flow below.
Figure 1: Decision matrix for selecting the synthesis pathway.[1] Direct bromination of aniline is structurally doomed to fail for 3,5-selectivity.
Standard Operating Procedure (SOP): The Nitro-Switch Method
This protocol utilizes the 4-nitro group as a temporary dummy atom to block the para-position and direct bromination to the 2,6-positions (which become 3,5 relative to the final amine).
Phase 1: Regioselective Bromination
Reaction: 4-Nitroaniline +
| Parameter | Specification | Causality / Reason |
| Solvent | Glacial Acetic Acid (AcOH) | Solubilizes 4-nitroaniline; polar enough to stabilize the transition state but moderates reactivity compared to water. |
| Temperature | 80–85 °C | High temp ensures solubility and thermodynamic equilibration to the dibromo product. |
| Stoichiometry | 2.1 – 2.5 eq. | Slight excess ensures complete conversion of the deactivated 4-nitroaniline ring. |
Protocol Steps:
-
Dissolve 1.0 eq of 4-nitroaniline in Glacial AcOH (5 mL/g).
-
Heat to 85 °C.
-
Add
(2.2 eq) in AcOH dropwise over 30 mins. -
Checkpoint: Monitor TLC. Mono-bromo intermediate disappears.
-
Pour into ice water. Filter the yellow precipitate (2,6-dibromo-4-nitroaniline).
Phase 2: Deamination (The "Switch")
Reaction: 2,6-Dibromo-4-nitroaniline
Protocol Steps:
-
Suspend substrate in EtOH/
. -
Add
(1.5 eq) at 0–5 °C. Warning: Exotherm. -
Heat to reflux. The ethanol acts as the reducing agent (donating hydride), replacing the diazonium group with Hydrogen.
-
Troubleshooting: If yield is low, use
(hypophosphorous acid) instead of EtOH for cleaner reductive elimination.
Phase 3: Selective Reduction
Reaction: 3,5-Dibromonitrobenzene
Recommended Reductant:
Troubleshooting & FAQs
Issue 1: "I tried brominating aniline directly with Lewis Acids, but I still get 2,4,6-tribromoaniline."
Diagnosis: Electronic Overload.
Explanation: The amino group is such a powerful activator that Lewis acids (like
Issue 2: "During the reduction of the nitro group, I lost my bromine atoms (product is aniline or mono-bromoaniline)."
Diagnosis: Over-reduction via Catalytic Hydrogenolysis.
Explanation: If you used
-
Protocol: Use Iron powder (3 eq) in refluxing Ethanol/Water with catalytic
. This reduces to without touching the aryl bromides.
Issue 3: "My diazotization (Phase 2) turned into a tarry mess."
Diagnosis: Thermal Decomposition or Polymerization. Explanation: 2,6-dibromo-4-nitroaniline is a weak base due to the electron-withdrawing nitro group and steric hindrance from bromines. It requires forcing conditions to form the diazonium salt, but the salt itself is unstable. Fix:
-
Use Nitrosyl Sulfuric Acid (prepared from
in conc ) instead of aqueous . -
Keep the temperature strictly
during generation. -
Quench immediately into the reducing medium (
or boiling EtOH).
Advanced Technology: Direct Pd-Catalyzed Meta-Bromination
For scaffolds where the nitro-route is impossible (e.g., complex late-stage intermediates), use Ligand-Enabled C-H Activation.
Mechanism: A Palladium catalyst coordinates to a directing group (DG), activates the ortho position, but a bulky "transient mediator" (like Norbornene) relays the metal to the meta position.
Key Reagents:
-
Catalyst:
(5-10 mol%) -
Ligand: Ac-Gly-OH or specialized pyridine ligands.
-
Mediator: Norbornene (transient directing group).
-
Bromine Source: N-Bromosuccinimide (NBS) or N-Bromophthalimide.
Note: This method is highly sensitive to steric environment and requires strict exclusion of water/oxygen.
References
-
Standard Preparation (Nitro Route)
-
Synthesis of 3,5-Dibromoaniline.[2] Organic Syntheses, Coll. Vol. 3, p.185 (1955).
-
Source:
-
- Selective reduction of nitro compounds in the presence of aryl halides. Beilstein Journal of Organic Chemistry.
-
Advanced Pd-Catalysis (Meta-C-H Activation)
- Ligand-Promoted Meta-C-H Chlorination and Bromination of Anilines. J. Am. Chem. Soc. 2015, 137, 37, 11872–11875.
-
Source:
- General Mechanism: Electrophilic Aromatic Substitution: Regioselectivity. Clayden, Greeves, Warren, Organic Chemistry, 2nd Ed. Oxford University Press.
Disclaimer: This guide details hazardous chemical procedures involving Bromine (
Sources
Technical Support Center: Optimization of Reaction Temperature for α,α-Dibromination of Phenylacetates
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and selectivity challenges during the α,α-dibromination of phenylacetates. This transformation is notoriously sensitive to thermal conditions. Transitioning from a monobrominated intermediate to a gem-dibrominated product requires overcoming significant steric hindrance and electron-withdrawing deactivation.
This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to ensure your halogenation workflows are robust, reproducible, and self-validating.
Reaction Workflow & Logical Relationships
Temperature-dependent reaction pathways for the bromination of phenylacetates.
Frequently Asked Questions & Troubleshooting
Q1: Why is a two-stage temperature profile critical for the α,α-dibromination of phenylacetates? A1: The bromination of the benzylic (α) position of phenylacetates proceeds via a radical mechanism. The first bromination event has a relatively low activation energy due to the stabilization of the benzylic radical by both the phenyl ring and the adjacent ester carbonyl. This occurs efficiently between 30°C and 60°C.
However, causality dictates that once the α-monobromophenylacetate is formed, the highly electronegative bromine atom withdraws electron density via induction, severely destabilizing the formation of the second radical. Furthermore, steric hindrance at the α-carbon increases significantly. Consequently, the second bromination requires a higher thermal activation energy, necessitating a1[1]. Maintaining a flat temperature profile either stalls the reaction at the monobrominated stage (if too low) or causes thermal degradation and solvent reflux issues (if initiated too high).
Q2: What is the recommended step-by-step protocol for this reaction? A2: To establish a self-validating system, use the following two-stage temperature protocol utilizing 2[2] in a halogenated solvent (e.g., 1,2-dichloroethane) or acetonitrile.
Protocol: Two-Stage α,α-Dibromination of Methyl Phenylacetate
-
Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of methyl phenylacetate in 1,2-dichloroethane (0.5 M concentration).
-
Reagent Addition: Add 2.5 equivalents of recrystallized NBS and 0.05 equivalents of Azobisisobutyronitrile (AIBN).
-
Stage 1 (Monobromination): Heat the reaction mixture to 50°C. Stir for 2 hours.
-
Self-Validation Check: An aliquot analyzed via TLC/GC-MS must show >90% conversion to the monobrominated intermediate before proceeding. If unreacted starting material remains, do not ramp the temperature, as this will lead to side reactions.
-
-
Stage 2 (Dibromination): Ramp the internal temperature to 85°C. Continue stirring for an additional 6–8 hours. The higher temperature provides the necessary energy to overcome the deactivation caused by the first bromine atom.
-
Quenching: Cool the reaction mixture strictly to 20–30°C[1]. This prevents exothermic quenching side-reactions. Add ice-cold water to precipitate the succinimide byproduct.
-
Isolation: Filter the succinimide, extract the aqueous layer with dichloromethane, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Q3: How do specific temperature deviations affect the product distribution? A3: Quantitative analysis of reaction profiles demonstrates that precise thermal control is the primary driver of selectivity. Below is a summary of experimental outcomes based on different thermal profiles:
| Temperature Profile | Monobrominated Yield (%) | Dibrominated Yield (%) | Byproducts / Unreacted (%) |
| Constant 40°C (12h) | 85% | <5% | 10% (Unreacted) |
| Constant 85°C (12h) | 15% | 60% | 25% (Thermal degradation/dimers) |
| Ramp: 50°C (2h) → 85°C (8h) | <2% | 92% | 6% (Trace impurities) |
| Constant 110°C (8h) | 5% | 45% | 50% (Decarboxylation/Polymerization) |
Note: Data synthesized from optimized industrial scale-up parameters for dichloro- and dibromophenylacetate derivatives.
Q4: Troubleshooting: I am observing significant aromatic ring bromination instead of α-bromination. How do I correct this? A4: Aromatic ring bromination is the result of an Electrophilic Aromatic Substitution (EAS) pathway, which competes with the desired radical pathway. This occurs due to two primary factors:
-
Presence of Lewis Acids: Trace metals (e.g., iron from degraded stir bars or reactor walls) act as Lewis acids, polarizing the bromine source (NBS or Br₂) and facilitating3[3].
-
Insufficient Temperature/Radical Initiation: Radical generation from AIBN requires temperatures above 65°C to be highly efficient, though initiation can occur lower. If the temperature is too low, the radical pathway is suppressed.
Resolution: Ensure all glassware is acid-washed and metal-free to favor the 4[4] over heterolytic polarization. Verify that the radical initiator is fresh and that the Stage 1 temperature is strictly maintained at ≥50°C.
Q5: Can I use alternative heating methods, such as microwave irradiation, to optimize this? A5: Yes. Microwave-enhanced bromination can significantly reduce reaction times. However, microwave heating can lead to localized superheating. If the temperature exceeds 100°C, phenylacetates can undergo rapid degradation or form5[5]. If using a microwave reactor, strict internal temperature monitoring (via fiber-optic probes) must be employed to cap the temperature at 85°C.
References
- Source: Google Patents (CN100516015C)
-
Title: N-Bromosuccinimide (NBS) Source: Organic Chemistry Portal URL: [Link]
-
Title: Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives Source: NSF / ACS Publications URL: [Link]
-
Title: Bromination of phenol acetate Source: YouTube URL: [Link]
-
Title: Microwave-enhanced bromination of a terminal alkyne in short time at ambient temperature Source: ResearchGate / Journal of Photochemistry and Photobiology A: Chemistry URL: [Link]
Sources
Technical Support Center: Troubleshooting Low Solubility of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate in Ethanol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate in ethanol. The following question-and-answer format provides in-depth technical guidance and field-proven insights to help you overcome this common experimental hurdle.
Frequently Asked Questions (FAQs)
Q1: I'm observing very low solubility of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate in absolute ethanol at room temperature. Is this expected?
A1: Yes, this is a common observation. While ethanol is a polar protic solvent capable of hydrogen bonding, the solubility of many organic compounds is not limitless. Ethyl 2-(4-amino-3,5-dibromophenyl)acetate possesses a relatively large, non-polar aromatic structure with two bromine atoms, which can limit its solubility in ethanol despite the presence of a polar amino group and an ester functional group.[1] The principle of "like dissolves like" governs solubility, and a perfect match in polarity is not always achieved.
Q2: What is the first and simplest troubleshooting step I should take to improve solubility?
A2: The most straightforward initial approach is to gently heat the solution. For many compounds, solubility increases with temperature.[2][3] This is because the added thermal energy helps to overcome the intermolecular forces within the solid crystal lattice, allowing the solvent molecules to interact more effectively with the solute molecules.[3]
Recommended Protocol:
-
Add your desired amount of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate to the ethanol.
-
Place the mixture in a temperature-controlled water bath or on a stirring hotplate.
-
Gradually increase the temperature while stirring continuously. A temperature range of 40-50°C is a good starting point.
-
Visually monitor the solution for the dissolution of the solid.
Caution: Be mindful of ethanol's boiling point (approximately 78°C) and potential thermal degradation of your compound, although many organic molecules are stable at moderately elevated temperatures.[2]
Q3: Heating the solution helped, but the compound precipitates out upon cooling. What should I do next?
A3: This indicates that you have created a supersaturated solution. If your experimental workflow requires the compound to remain in solution at room temperature, you will need to explore other strategies. The next logical step is to consider using a co-solvent system.[4][5]
A co-solvent is a water-miscible organic solvent that, when added to the primary solvent, can alter the polarity of the mixture to better match that of the solute, thereby increasing solubility.[4][6]
Recommended Co-solvents to Evaluate:
-
Dichloromethane (DCM): A less polar solvent that can help solubilize the aromatic and dibrominated portions of the molecule.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that is excellent at dissolving a wide range of organic compounds.[7][8]
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent with strong solvating properties.
Experimental Workflow for Co-solvent Screening:
Caption: Workflow for Co-solvent Screening to Enhance Solubility.
Q4: Can I use pH modification to improve the solubility of this compound in ethanol?
A4: Yes, pH adjustment can be a very effective technique, particularly for compounds with ionizable functional groups like the amino group on your molecule.[6][9][10] The amino group (-NH2) is basic and can be protonated in an acidic medium to form an ammonium salt (-NH3+). This ionic form is generally much more soluble in polar solvents like ethanol than the neutral molecule.[9]
Step-by-Step Protocol for pH Adjustment:
-
Prepare an Acidic Ethanolic Solution: Add a small amount of a suitable acid to your ethanol. A common choice is hydrochloric acid (HCl), which can be added as a concentrated aqueous solution or as a solution in an organic solvent.
-
Introduce the Compound: Add the Ethyl 2-(4-amino-3,5-dibromophenyl)acetate to the acidified ethanol.
-
Stir and Observe: Agitate the mixture at room temperature. You should observe a significant increase in solubility as the ammonium salt forms.
Important Considerations:
-
The stability of your compound in acidic conditions should be verified.
-
The impact of the added acid and the resulting salt on your downstream application needs to be considered.
Q5: I have tried heating and some co-solvents with limited success. Are there any other advanced techniques I can employ?
A5: If standard methods are insufficient, you can explore more advanced formulation strategies. These are often employed in pharmaceutical development to enhance the solubility of poorly soluble drugs.[11]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.[12] Common polymers include polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).[6] The general principle is to dissolve both the compound and the polymer in a common solvent and then remove the solvent, leaving a solid dispersion that can exhibit enhanced solubility.[12]
-
Particle Size Reduction: Decreasing the particle size of your solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[11][13] Techniques like micronization or nanomilling can be employed for this purpose.[11][13]
Troubleshooting Summary Table
| Issue | Recommended Action | Underlying Principle |
| Low solubility at room temperature | Gently heat the solution. | Increased kinetic energy overcomes crystal lattice forces.[2][3] |
| Precipitation upon cooling | Use a co-solvent system (e.g., with DCM, DMSO, or DMF). | Adjusts the polarity of the solvent mixture to better match the solute.[4][6] |
| Persistent low solubility | Adjust the pH to be acidic. | Protonation of the amino group forms a more soluble salt.[9][10] |
| All above methods are insufficient | Consider advanced techniques like solid dispersions or particle size reduction. | Enhances dissolution by altering the physical state or increasing the surface area of the compound.[11][12][13] |
Visualizing the Troubleshooting Pathway
Caption: A Step-wise Guide to Troubleshooting Solubility Issues.
References
- Mach Technologies. (2024, January 3). How Temperature Affects the Ethanol Extraction Process.
- Benchchem. Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions.
- ChemScene. 122063-99-4 | Ethyl 2-(4-amino-3,5-dibromophenyl)
- Solubility of Things. 4-Aminophenol.
- Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
- Chemistry LibreTexts. (2023, January 29).
- Taylor & Francis. Cosolvent – Knowledge and References.
- International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- PubChem. Ethyl 2-(4-bromophenyl)
- Co-solvent: Significance and symbolism. (2025, December 23).
- ResearchGate. (2025, November 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
- MDPI. (2010, August 10). Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)
- NIST WebBook. Ethyl 2-(4-bromophenyl)
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
- World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Quora. (2018, May 12). How does branching increase the solubility in amines?.
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6).
- PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
- Sigma-Aldrich. Ethyl (4-amino-3,5-dibromophenyl)
- MDPI. (2016, October 18).
- Journal of Drug Delivery Science and Technology. (2012).
- BLDpharm. 152362-31-7|Ethyl 2-(4-amino-3-bromophenyl)
- ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model.
- WUR eDepot. Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models.
- ResearchGate.
- ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- MilliporeSigma. Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)
- SciELO. (2008, January 28). Download PDF (Inglês).
Sources
- 1. chemscene.com [chemscene.com]
- 2. How Temperature Affects the Ethanol Extraction Process [machtechnologies.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjbphs.com [wjbphs.com]
- 13. agnopharma.com [agnopharma.com]
Preventing ester hydrolysis during workup of amino-phenylacetates
Topic: Preventing Ester Hydrolysis & Degradation
Status: Operational | Tier: Level 3 (Senior Specialist)
Introduction: The Stability Paradox
Welcome to the technical support hub for amino-phenylacetate handling. You are likely here because you are experiencing low yields, disappearance of product, or inexplicable contamination during the workup of compounds like Phenylglycine methyl ester or Phenylalanine ethyl ester .
The Core Problem: Amino-phenylacetates possess a "perfect storm" of structural features that make them exceptionally fragile during aqueous workup:
-
Activated Carbonyl: The benzylic position (in phenylglycine types) or the electron-withdrawing ammonium group adjacent to the ester makes the carbonyl highly electrophilic and prone to attack by water (hydrolysis).
-
Intramolecular Self-Destruction: Once neutralized to the free base, the amine can attack another molecule's ester group, leading to dimerization (Diketopiperazine/DKP) or polymerization.
-
Racemization Risk: The benzylic proton is acidic; high pH can cause rapid loss of optical purity.
This guide provides the protocols to navigate these dangers.
Module 1: The Mechanistic Landscape
Why is my product decomposing?
To prevent degradation, you must understand the three pathways competing with your isolation.
Figure 1: Degradation Pathways of Amino-Phenylacetates
Caption: The transition from stable salt to unstable free base opens three degradation routes: Saponification (Hydrolysis), Dimerization (DKP), and Racemization.
Module 2: Critical Workup Parameters
The "Goldilocks" Conditions for Extraction
Success depends on controlling pH and Temperature .
The pH Window
You must neutralize the ammonium salt to extract the free amine, but you cannot exceed the pH where hydroxide ion concentration becomes significant.
-
Target pH: 8.0 – 8.5
-
Why: The pKa of the
-ammonium group in phenylglycine esters is typically lower (~7.0–7.5) than aliphatic amines due to the electron-withdrawing phenyl ring. You do not need pH 12 to extract it. At pH 8.5, >90% of the amine is free, but the hydroxide concentration is low enough to slow hydrolysis.
Base Selection Matrix
| Base Reagent | Risk Level | Suitability | Notes |
| NaOH / KOH | 🔴 Critical | AVOID | Localized high pH causes immediate hydrolysis and racemization. |
| Na₂CO₃ (10%) | 🟡 Moderate | Use with Caution | Good for larger scales, but must be added slowly at 0°C. |
| NaHCO₃ (Sat.) | 🟢 Safe | Recommended | Mild pH (~8.5). Self-buffering. Minimizes hydrolysis risk.[1] |
| NH₄OH | 🟡 Moderate | Situational | Good pH control, but can form emulsions or act as a nucleophile. |
Temperature Control
-
Rule: All aqueous steps must be performed at 0°C to 4°C .
-
Reason: Hydrolysis rates drop significantly at lower temperatures. DKP formation is also thermally driven.
Module 3: Troubleshooting (Q&A)
Q1: I neutralized my reaction with NaOH, and my product disappeared. The NMR shows only the carboxylic acid.
-
Diagnosis: You caused Saponification . The ester bond in phenylacetates is highly activated. Even brief exposure to strong base (pH > 11) cleaves the ester.
-
Solution: Switch to Saturated NaHCO₃ or solid K₂CO₃ . Never use hydroxide bases for amino ester workups.
Q2: My yield is low, and I see a white precipitate forming in the organic layer during concentration.
-
Diagnosis: This is likely Diketopiperazine (DKP) formation.[2] As you concentrate the free base, intermolecular reaction rates increase.
-
Solution:
-
Do not concentrate the free base to dryness if possible. Use the solution immediately in the next step.
-
If isolation is necessary, keep the rotavap bath temperature below 30°C .
-
Store the compound as its HCl or Tosylate salt , not as the free base.
-
Q3: I have a terrible emulsion that won't separate.
-
Diagnosis: Amino esters are amphiphilic (surfactant-like) near their pKa.
-
Solution:
-
Salting Out: Saturate the aqueous layer with NaCl. This increases the ionic strength, forcing the organic product out and breaking the emulsion.
-
Filter: Pass the emulsion through a celite pad to break physical bubbles.
-
Solvent: Use DCM (Dichloromethane) instead of Ethyl Acetate; it often separates better for phenyl-amino compounds.
-
Module 4: Standard Operating Procedures (SOPs)
SOP-A: The "Cold-Buffer" Extraction (Recommended)
For isolating Phenylglycine/Phenylalanine esters from acid salts.
-
Preparation:
-
Cool the reaction mixture (containing the amino ester salt) to 0°C .
-
Prepare a biphasic mixture: Add the organic solvent (DCM or EtOAc) to the reaction vessel.
-
Prepare Saturated NaHCO₃ solution and cool it to 0°C on ice.
-
-
Neutralization:
-
Slowly add the cold NaHCO₃ to the stirring reaction mixture.
-
Monitor pH: Stop adding base when the aqueous layer reaches pH 8.0–8.5 . Do not overshoot.
-
-
Separation:
-
Immediately separate the layers in a cold separatory funnel.
-
Speed is key: Do not let the phases sit in contact for more than 5 minutes.
-
-
Drying:
-
Wash the organic layer once with cold Brine (Sat. NaCl).
-
Dry over Na₂SO₄ (Sodium Sulfate) for 10 minutes.
-
Note: MgSO₄ is slightly Lewis acidic and can sometimes promote degradation; Na₂SO₄ is safer.
-
-
Isolation:
-
Filter and concentrate at <30°C .
-
Immediate Action: Convert back to a salt or use in the next step immediately.
-
Figure 2: Safe Workup Decision Tree
Caption: Decision matrix for selecting the correct extraction protocol based on ester solubility.
References
-
Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4][5] Longman Scientific & Technical. (Standard protocols for amino acid ester preparation and handling). [ISBN: 0-582-46236-3][4]
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. (Mechanistic insight into DKP formation rates and pH dependence).
- Schwarzenbach, R. P., & Gschwend, P. M. (1993). Environmental Organic Chemistry. Wiley-Interscience. (Kinetics of ester hydrolysis, specifically highlighting the instability of phenyl esters vs.
-
Master Organic Chemistry. (2017). The pKa Table Is Your Friend. (General reference for amine/ester pKa values and extraction logic).
Sources
Purification methods for Ethyl 2-(4-amino-3,5-dibromophenyl)acetate: recrystallization vs chromatography
Title: Technical Support Center: Purification of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of halogenated anilines. The compound Ethyl 2-(4-amino-3,5-dibromophenyl)acetate (CAS: 122063-99-4)[1] presents a classic synthetic challenge. The primary amino (-NH₂) group strongly activates the aromatic ring via resonance, driving rapid and highly exothermic electrophilic bromination at the ortho positions (3 and 5)[2]. However, this same electron-rich nature makes the molecule highly susceptible to air oxidation, often resulting in dark, tarry crude mixtures[3].
This guide provides field-proven, self-validating protocols to help you choose between and execute recrystallization or silica gel chromatography. We do not just list steps; we explain the physical chemistry driving these separations so you can adapt when your experiments deviate from the ideal path.
Workflow Visualization
Decision matrix for selecting the optimal purification route based on crude impurity profiling.
Core Methodologies: Step-by-Step Protocols
Protocol A: Activated Carbon-Assisted Recrystallization
Causality: Recrystallization is an isolation technique that relies on differential solubility across a temperature gradient. As the lattice re-forms, it thermodynamically excludes structurally dissimilar impurities[4]. We use an Ethanol/Water system because the ester and amine groups provide hydrogen bonding capabilities, while the dibromophenyl ring is hydrophobic. Self-Validating Check: The complete disappearance of the dark color in the hot filtrate validates the efficacy of the charcoal treatment, ensuring the final crystals will be analytically pure.
-
Dissolution: Suspend the crude Ethyl 2-(4-amino-3,5-dibromophenyl)acetate in a minimal volume of absolute ethanol. Heat to a gentle reflux until the solid dissolves.
-
Decolorization: If the solution is dark brown or black (indicating oxidized polymeric byproducts), remove from heat briefly to prevent boil-over, and add 5-10% (w/w) activated charcoal. Boil for an additional 5 minutes[3].
-
Hot Filtration: Pass the boiling mixture through a pre-heated Büchner funnel or fluted filter paper to remove the charcoal and insoluble inorganic salts[4]. Validation: The filtrate must be clear and pale yellow.
-
Crystallization: Add hot water dropwise to the boiling filtrate until a faint, persistent cloudiness appears (the saturation point). Allow the flask to cool slowly to room temperature undisturbed. Once at room temperature, transfer to an ice bath for 30 minutes to maximize yield.
-
Isolation: Collect the crystals via vacuum filtration. Wash with a minimal amount of ice-cold 1:1 Ethanol/Water to remove residual mother liquor[3].
Protocol B: Silica Gel Flash Chromatography
Causality: When the crude mixture contains under-brominated (mono-bromo) or over-brominated impurities, recrystallization often fails because these structurally similar regioisomers co-crystallize[5]. Chromatography exploits slight differences in polarity. The dibromo target is less polar than the mono-bromo intermediate due to the electron-withdrawing nature of the two halogens. Self-Validating Check: Achieving baseline resolution (ΔRf ≥ 0.2) on a TLC plate prior to column loading guarantees successful column separation if the gradient is strictly maintained.
-
Column Packing: Slurry pack a silica gel column using 100% Hexanes. Ensure no air bubbles are trapped, as they will cause band distortion.
-
Dry Loading: Because Ethyl 2-(4-amino-3,5-dibromophenyl)acetate has limited solubility in pure hexanes, dissolve the crude mixture in a minimal amount of Ethyl Acetate (EtOAc), add silica gel (3x the crude mass), and evaporate to a dry powder. Load this evenly onto the column head.
-
Gradient Elution: Begin elution with 95:5 Hexane:EtOAc. Gradually increase polarity to 80:20 Hexane:EtOAc. The less polar over-brominated impurities will elute first, followed by the target dibromo product, and finally the more polar mono-bromo intermediate.
-
Fraction Analysis: Monitor fractions using TLC (UV 254 nm). Stain with Ninhydrin to specifically visualize the primary amine.
Quantitative Data Presentation
| Parameter | Recrystallization (EtOH/H₂O) | Flash Chromatography (Hexane/EtOAc) |
| Optimal Use Case | Removal of inorganic salts and colored oxidation products[3] | Separation of mono/di-bromo regioisomers[3] |
| Typical Yield | 65 - 80% | 85 - 95% |
| Final Purity | > 99% (Analytically pure) | 95 - 98% |
| Scalability | Excellent (Multi-kilogram scale) | Poor to Moderate (Gram scale) |
| Time Investment | 12 - 24 hours (includes slow cooling and drying) | 2 - 4 hours |
| Solvent Consumption | Low | High |
Troubleshooting Guide
Q1: My recrystallization is yielding a dark oil instead of crystals ("oiling out"). How do I fix this? A1: "Oiling out" occurs when the melting point of your impure mixture is lower than the temperature at which it becomes insoluble in the solvent. The compound separates as a liquid rather than a solid. Solution: Reheat the mixture until the oil dissolves completely. Add 5-10% more ethanol to increase the solubility threshold, then cool the solution much more slowly. If oiling persists, you must introduce a seed crystal to force nucleation, or scratch the inside of the flask with a glass rod to create microscopic nucleation sites.
Q2: I'm having trouble separating the mono-brominated intermediate from the target dibrominated product. What is the most effective technique? A2: Recrystallization is generally ineffective here because the compounds will co-crystallize. You must use High-Performance Liquid Chromatography (HPLC) or carefully optimized Flash Chromatography[3]. Because the physical properties are nearly identical, use a very shallow solvent gradient (e.g., increasing EtOAc by only 2% increments).
Q3: The final product is discolored (yellow or brown) even after chromatography. What happened? A3: This indicates the presence of residual unreacted bromine or rapid air oxidation of the amine on the highly active silica surface. Solution: During your initial reaction workup, ensure you wash the organic layer with a quenching agent like sodium thiosulfate or sodium bisulfite to neutralize any residual bromine[2]. If degradation occurs on the column, consider treating your silica with 1% triethylamine (TEA) to deactivate the acidic sites before loading.
Frequently Asked Questions (FAQs)
Q4: Can I use activated charcoal during recrystallization without losing my target compound? A4: Yes, but it must be used sparingly. Activated carbon has a massive surface area and will adsorb your target compound if used in excess. Never exceed 10% w/w relative to your crude mass. Always add it to a solution that is slightly below its boiling point to prevent violent bumping[4].
Q5: Why did my bromination reaction produce a mixture of mono-, di-, and tri-brominated products? A5: The bromination of aniline derivatives is a rapid electrophilic aromatic substitution. The amino group is a strong activating group, making the ring highly reactive[2]. If the stoichiometry of your brominating agent (e.g., Br₂, NBS, or NH₄Br/H₂O₂) is not strictly controlled, or if the reaction temperature spikes due to the exothermic nature of the process, polysubstitution is inevitable[2]. Monitor the reaction strictly via TLC to halt it precisely when the dibromo stage is reached.
References
Sources
Technical Support Center: Troubleshooting the Stability of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate Under Basic Conditions
Overview
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate (CAS: 122063-99-4) is a highly functionalized phenylacetic acid derivative frequently utilized as a critical intermediate in pharmaceutical synthesis. While the compound presents orthogonal reactive sites (an aniline amine, two aryl bromides, and an ethyl ester), its stability under basic conditions is primarily dictated by the susceptibility of the ester moiety to saponification and the oxidative sensitivity of the aniline group. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols for handling this compound in basic environments.
Part 1: Causality & Mechanistic Insights
The predominant degradation pathway for Ethyl 2-(4-amino-3,5-dibromophenyl)acetate in aqueous base is the BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) hydrolysis of the ethyl ester[1].
To predict the hydrolysis rate accurately, we must analyze the electronic environment of the phenyl ring using Hammett substituent constants (
The cumulative electronic effect (
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my compound degrade into a highly polar species with an early retention time during basic HPLC (e.g., using 0.1% Ammonium Hydroxide)? A: The early-eluting peak is the hydrolyzed product: 2-(4-amino-3,5-dibromophenyl)acetic acid (or its carboxylate salt). Even mildly basic aqueous mobile phases (pH 9–10) can induce partial ester hydrolysis over the course of an HPLC sequence. Solution: Prepare samples in non-nucleophilic solvents (e.g., pure Acetonitrile) and chill the autosampler to 4 °C. Alternatively, switch to an acidic mobile phase (e.g., 0.1% Formic Acid) where the ester is kinetically stable.
Q2: Are the bromine atoms at risk of Nucleophilic Aromatic Substitution (SNAr) in strongly basic conditions? A: No. While aryl bromides can undergo SNAr, this requires strong electron-withdrawing groups (like a nitro group) at the ortho or para positions to stabilize the Meisenheimer intermediate. In this molecule, the para-amino group strongly donates electron density into the ring, deactivating it towards nucleophilic attack. The bromines remain stable even in 1M NaOH.
Q3: I observe a pink/brown colored impurity forming when the compound is left in basic solutions exposed to air. What is this? A: This is a result of aniline oxidation. Under basic conditions, the free amine is highly susceptible to autoxidation in the presence of dissolved oxygen, leading to the formation of colored azo, azoxy, or quinone-imine dimers. Solution: Degas all basic buffers by sparging with Nitrogen or Argon, and store solutions protected from light.
Q4: How can I perform a base-catalyzed N-alkylation on the amine without hydrolyzing the ester?
A: Aqueous bases (NaOH, KOH) or nucleophilic alkoxides (NaOEt) will rapidly cleave the ester. To selectively functionalize the amine, utilize strictly anhydrous conditions with non-nucleophilic organic bases (e.g.,
Part 3: Quantitative Data & Stability Profile
The table below summarizes the theoretical stability of the ethyl ester moiety at 25 °C across various pH levels, based on BAc2 kinetic models for phenylacetate derivatives.
| pH Level | Buffer / Condition | Estimated Half-Life ( | Primary Degradant |
| pH 7.0 | Phosphate Buffer | > 1 Year | None (Stable) |
| pH 8.0 | Saturated NaHCO₃ | ~ 160 Days | Carboxylate salt (Trace) |
| pH 10.0 | Carbonate Buffer | ~ 38 Hours | 2-(4-amino-3,5-dibromophenyl)acetate |
| pH 12.0 | 0.01 M NaOH | ~ 23 Minutes | 2-(4-amino-3,5-dibromophenyl)acetate |
| pH 14.0 | 1.0 M NaOH | < 15 Seconds | 2-(4-amino-3,5-dibromophenyl)acetate |
Part 4: Validated Experimental Protocols
Protocol A: Controlled Base Hydrolysis (Intentional Deprotection)
Objective: To quantitatively convert the ester to 2-(4-amino-3,5-dibromophenyl)acetic acid without oxidizing the aniline.
-
Solvent Preparation: Prepare a 3:1:1 mixture of THF : Methanol : Water. Degas the mixture by bubbling Argon for 15 minutes to prevent aniline autoxidation.
-
Reagent Addition: Dissolve 1.0 eq of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate in the degassed solvent mixture to achieve a 0.2 M concentration.
-
Base Addition: Add 2.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) in one portion.
-
Reaction: Stir at room temperature (20–25 °C) under an Argon atmosphere for 2 hours. Monitor by TLC (Hexanes/EtOAc 7:3) until the starting material is entirely consumed.
-
Workup: Concentrate the mixture under reduced pressure to remove THF and Methanol. Dilute the aqueous residue with water and cool to 0 °C.
-
Acidification: Carefully acidify to pH 3–4 using 1M HCl to precipitate the free carboxylic acid. Filter, wash with cold water, and dry under vacuum.
Protocol B: Safe Extraction of the Free Base
Objective: To neutralize hydrochloride salts or extract the compound from aqueous media without inducing ester hydrolysis.
-
Cooling: Chill the aqueous mixture containing the compound to 0–5 °C using an ice bath to kinetically slow any potential hydrolysis.
-
Neutralization: Slowly add cold, saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8.3) until the aqueous layer reaches pH 7.5–8.0. Crucial: Do not use NaOH or Na₂CO₃.
-
Extraction: Immediately extract the aqueous layer with cold Ethyl Acetate or Dichloromethane (3x).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a bath temperature not exceeding 30 °C.
Part 5: Visualizations
B_Ac2 Base-Catalyzed Hydrolysis Mechanism of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate.
Troubleshooting Decision Tree for Handling the Compound in Basic Conditions.
References
-
Norman et al. - RSC Publishing. Part III. Hammett a-Constants. Royal Society of Chemistry. 3
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Environmental Protection Agency (EPA). 1
-
Ethyl 4-bromo-3-methylbenzoate | High Purity. Benchchem. 4
-
1,2-Dibromo-5-methyl-3-nitrobenzene | 73557-63-8. Benchchem. 2
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. 637. The transmission of polar effects through aromatic systems. Part III. Hammett σ-constants - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Ethyl 4-bromo-3-methylbenzoate | High Purity [benchchem.com]
Technical Support Center: Minimizing Oxidation Side Reactions During Aniline Bromination
Status: Active Role: Senior Application Scientist Topic: Aniline Bromination Optimization & Oxidation Control Audience: Research Scientists, Process Chemists
The Core Challenge: The "Black Tar" Paradox
User Query: "Why does my aniline bromination mixture turn into a dark, tarry mess instead of yielding clean crystals?"
Technical Insight:
The amino group (
-
Over-Activation: The ring is so electron-rich that
reacts at all available positions (ortho/para) instantly, leading to 2,4,6-tribromoaniline.[1] -
Oxidation (The "Tar"): Aniline has a low oxidation potential (
vs SCE). Strong electrophiles like can act as oxidants, triggering a Single Electron Transfer (SET) mechanism. This generates aniline radical cations ( ), which rapidly polymerize into polyaniline-like species (aniline black) or oxidize to quinones.
This guide provides the protocols to bypass these failure modes.
Decision Matrix: Selecting the Right Protocol
Use this decision tree to select the experimental approach that matches your specific constraints (yield vs. speed vs. "green" chemistry).
Figure 1: Decision matrix for selecting the optimal bromination strategy based on selectivity and workflow constraints.
Troubleshooting & FAQs
Issue: Rapid Darkening of Reaction Mixture
Diagnosis: Oxidative degradation via radical cation formation. Immediate Fix:
-
Temperature: Lower reaction temperature to
. Oxidation has a higher activation energy than electrophilic substitution; cooling kinetically favors bromination [1]. -
Atmosphere: Sparge solvent with
or . While the oxidant is often the bromine source, removing dissolved prevents synergistic oxidation chains.
Issue: Formation of 2,4,6-Tribromoaniline
Diagnosis: Uncontrolled reactivity. The first bromine addition deactivates the ring slightly, but not enough to prevent further reaction with highly reactive free
Issue: Meta-Substitution Products
Diagnosis: Over-acidification. If the reaction pH drops too low (e.g., using strong
Validated Experimental Protocols
Method A: The "Gold Standard" (Protection-Deprotection)
Best for: High purity para-bromoaniline, minimizing oxidation.
Mechanism: Acetylation lowers the electron density of the nitrogen lone pair through resonance (delocalization into the carbonyl), making the ring less susceptible to oxidation while retaining para-directing character [3].
Protocol:
-
Protection:
-
Bromination:
-
Cool acetanilide solution to 0–5°C (Critical for oxidation control).
-
Add
(10.5 mmol) in Acetic Acid dropwise over 20 mins. -
Note: The solution may turn orange/red but should not turn black.
-
Quench with saturated
(removes excess ). -
Filter the white precipitate (
-bromoacetanilide).
-
-
Deprotection:
-
Reflux intermediate in dilute
or (aq) for 1 hour. -
Neutralize to precipitate
-bromoaniline.[1]
-
Method B: Direct Selective Bromination (NBS)
Best for: Speed, avoiding multi-step workup.
Mechanism: N-Bromosuccinimide (NBS) provides a low, steady concentration of bromonium ions (
Protocol:
-
Dissolve Aniline (10 mmol) in dry DMF or Acetonitrile (20 mL).
-
Tip: DMF promotes para-selectivity due to steric hindrance and specific solvation.
-
-
Add NBS (10.5 mmol) portion-wise over 30 minutes at -10°C to 0°C .
-
Warning: Adding NBS all at once can trigger an exotherm and oxidation.
-
-
Stir at room temperature for 2–4 hours.
-
Pour into water and extract with Ethyl Acetate.[8]
-
Yield: Typically 85-92% mono-brominated product.
Method C: "Green" Oxidative Bromination
Best for: Sustainability, avoiding liquid bromine handling.
Mechanism: Uses
Protocol:
-
Dissolve Aniline (10 mmol) and
(10 mmol) in Acetic Acid. -
Add
(30% aq, 11 mmol) very slowly via syringe pump. -
Maintain temp at 20°C .
-
Note: If the solution darkens rapidly, reduce
addition rate.
Data Comparison: Yield & Impurities
| Parameter | Method A (Protection) | Method B (NBS) | Method C (Oxidative) | Direct |
| Major Product | 2,4,6-Tribromoaniline | |||
| Oxidation (Tar) | Negligible | Low | Moderate (if uncontrolled) | High |
| Yield (Mono) | >90% (overall) | 85-92% | 75-85% | <10% |
| Atom Economy | Low (Reagents wasted) | Moderate | High | Low |
Mechanistic Visualization
The following diagram illustrates why protection prevents oxidation.
Figure 2: Mechanistic pathway showing how acetylation blocks the Single Electron Transfer (SET) oxidation pathway while permitting controlled electrophilic substitution.
References
-
Kinetics of Oxidation of Aniline: Study on the rate dependence of aniline oxidation vs. substitution and the role of dielectric constants. Indian Journal of Chemistry.
-
Bromination of Anilines: General reactivity profiles and the formation of tribromoaniline with bromine water.[9] Vedantu Academic Resources.
-
Synthesis of p-Bromoaniline via Acetanilide: Detailed 3-step protocol explaining the protection-deprotection strategy. Royal Society of Chemistry (RSC) Education.
-
NBS Bromination Protocol: BenchChem Application Note on using NBS for selective bromination of activated aromatics. BenchChem Protocols.
-
Oxidative Bromination with H2O2: Research on using hydrogen peroxide and HBr for green bromination and the risks of amine oxidation. National Institutes of Health (PubMed).
-
Copper-Catalyzed Oxidative Bromination: A practical procedure for regioselective bromination using NaBr and oxidants. Thieme Connect.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. studylib.net [studylib.net]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. allen.in [allen.in]
- 7. Conversion of Aniline to 4-Bromoaniline in Three Steps | Filo [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR spectrum analysis of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate
Topic: 1H NMR Spectrum Analysis of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and QC Analysts
Executive Summary & Structural Context
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate is a critical pharmacophore intermediate, notably serving as a precursor in the synthesis of mucolytic agents like Ambroxol and other bioactive aniline derivatives.
In drug development, the bromination of ethyl 2-(4-aminophenyl)acetate to its 3,5-dibromo derivative is a yield-sensitive step. The "performance" of an NMR protocol in this context is defined by its ability to quantitatively resolve the starting material from the product without complex deconvolution.
This guide compares the spectral characteristics of the target molecule against its non-brominated precursor and hydrolysis byproducts, establishing a self-validating system for purity analysis.
Structural Analysis & Spin System Prediction
To interpret the spectrum accurately, we must deconstruct the molecule into magnetically equivalent environments.
-
Aromatic Region (The Performance Indicator):
-
Precursor (Non-brominated): The 1,4-disubstituted ring creates an AA'BB' system (two doublets,
6.6 and 7.0 ppm). -
Target (Dibromo): The introduction of bromine at positions 3 and 5 creates a plane of symmetry. Protons at positions 2 and 6 become chemically equivalent and isolated from coupling partners.
-
Result: Collapse of the AA'BB' system into a sharp Singlet (2H) . This is the primary diagnostic signal.
-
-
Aliphatic Chain:
-
The ethyl ester group provides a classic Triplet (3H) and Quartet (2H) .
-
The benzylic methylene (
) appears as a Singlet (2H) , slightly deshielded by the aromatic ring.
-
-
Labile Protons:
-
The primary amine (
) appears as a broad singlet. Its position is highly solvent-dependent (CDCl vs. DMSO- ) and concentration-dependent.
-
Experimental Protocol: High-Resolution Acquisition
For reliable integration (quantitative NMR or qNMR), standard "quick scan" parameters are insufficient due to the relaxation times of the quaternary carbons affecting the benzylic protons.
Methodology
-
Solvent Selection:
-
Standard:
(99.8% D) + 0.03% TMS. -
Alternative: DMSO-
is recommended if the amine signal overlaps with the methylene peak or if solubility is poor.
-
-
Sample Preparation:
-
Dissolve 10–15 mg of sample in 0.6 mL solvent.
-
Critical Step: Filter through a cotton plug to remove inorganic bromination salts (e.g., KBr) which can cause magnetic field inhomogeneity (broadening).
-
-
Instrument Parameters (400 MHz+):
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (D1): Set to
seconds. The isolated aromatic protons (H2, H6) have longer relaxation times than the alkyl protons. Insufficient delay leads to under-integration of the aromatic signal. -
Scans (NS): 16 (sufficient for structural ID), 64 (for impurity profiling).
-
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its primary process impurities.
Table 1: Spectral Comparison of Key Signals ( , ppm)
| Moiety | Target: Dibromo Ester | Alternative 1: Precursor (Unbrominated) | Alternative 2: Hydrolysis Product (Acid) | Multiplicity |
| Aromatic (Ar-H) | 7.30 – 7.45 | 7.05 (d) & 6.62 (d) | 7.35 – 7.50 | Singlet (2H) vs AA'BB' |
| Amine (-NH | 4.50 – 4.80 (Broad) | 3.50 – 4.00 (Broad) | > 5.00 (Very Broad) | Singlet (Broad, 2H) |
| Benzylic (-CH | 3.48 – 3.55 | 3.48 | 3.50 – 3.60 | Singlet (2H) |
| Ester (-OCH | 4.10 – 4.20 | 4.12 | Absent | Quartet (2H) |
| Ester (-CH | 1.20 – 1.30 | 1.23 | Absent | Triplet (3H) |
| Acid (-COOH) | Absent | Absent | 10.0 – 12.0 | Broad Singlet (1H) |
Technical Insight: The shift of the aromatic protons from ~7.05 ppm (precursor) to ~7.40 ppm (target) is due to the deshielding effect of the ortho-bromine atoms. The collapse of the doublet splitting is the "Go/No-Go" signal for reaction completion.
Visualized Workflows
Diagram 1: Analytical Workflow for Process Monitoring
This flowchart outlines the decision-making process during the synthesis workup.
Caption: Figure 1. Step-by-step analytical workflow for validating bromination completion via NMR.
Diagram 2: Signal Logic & Assignment Tree
This diagram visualizes the logic used to assign specific protons based on their chemical environment and splitting.[1][2]
Caption: Figure 2. Logic tree for rapid signal assignment and impurity identification.
Interpretation of Results
-
Purity Calculation: Integrate the aromatic singlet of the product (set to 2.00). If doublets from the precursor appear (e.g., at 6.62 ppm), integrate them.
-
Solvent Effects (Advanced): If the amine peak overlaps with the ester quartet in
(approx 4.1 ppm), switch to DMSO- . In DMSO, the amine protons will shift downfield (approx 5.0–5.5 ppm) and broaden due to hydrogen bonding, clearing the aliphatic region for precise integration.
References
-
LibreTexts Chemistry. (2022).[3] Factors That Influence NMR Chemical Shift. Retrieved March 5, 2026, from [Link]
- National Institute of Standards and Technology (NIST). (n.d.). Ethyl 2-(4-aminophenyl)
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
Spectroscopic Validation of Dibromo Amino-Ester Intermediates: A Comparative IR Guide
This guide outlines the spectroscopic characterization of dibromo amino-ester derivatives, focusing on the critical infrared (IR) shifts that validate successful synthesis.
Product Focus: High-Purity
Executive Summary: The Diagnostic Power of Bromine
In drug development, dibromo derivatives often serve as transient, high-reactivity intermediates—specifically in the functionalization of cinnamates, acrylates, or amino-acid precursors. The "performance" of these products is defined by their purity and the successful addition of bromine across a double bond or onto an aromatic ring.
This guide compares the IR profile of a target Dibromo Amino Ester against its two primary alternatives:
-
The Precursor (Olefin): The unreacted
-unsaturated ester. -
The Impurity (Monobromo/Hydrolyzed): Incomplete reaction byproducts.
Key Insight: The addition of two bromine atoms induces a "Blue Shift" (increase in wavenumber) in the ester carbonyl band due to the inductive effect, providing a binary Pass/Fail metric for reaction monitoring.
Theoretical Framework: The Halogen Effect
To interpret the spectra accurately, one must understand the electronic influence of bromine on the vibrational modes of the amino and ester groups.
A. The Carbonyl "Blue Shift" (Inductive Effect)
In the precursor (an
Upon bromination, two changes occur:[1]
-
Loss of Conjugation: The C=C becomes a C-C single bond, removing the resonance lowering effect.
-
-Halo Inductive Effect (-I): The bromine atom at the
-position is highly electronegative. It pulls electron density through the sigma bond, shortening and stiffening the adjacent C=O bond.
Result: The carbonyl band shifts significantly higher, typically to 1745–1765 cm⁻¹ .
B. The Amino Group (H-Bonding & Sterics)
The amino group (-NH₂) typically exhibits a doublet (symmetric and asymmetric stretching) between 3300–3500 cm⁻¹ . In dibromo derivatives, if the bromine is on the aromatic ring (ortho to the amine), steric hindrance may disrupt intermolecular hydrogen bonding, potentially sharpening these peaks compared to the non-brominated analog.
Comparative Analysis: Product vs. Alternatives
The following table summarizes the diagnostic bands required to distinguish the target product from its precursors and impurities.
Table 1: Characteristic IR Frequency Comparison
| Functional Group | Vibration Mode | Alternative A: Precursor (Unsaturated Amino Ester) | Target Product: (Dibromo Amino Ester) | Diagnostic Shift / Note |
| Ester Carbonyl | 1715 – 1725 cm⁻¹ | 1745 – 1765 cm⁻¹ | Primary Indicator. +30-40 cm⁻¹ shift due to -I effect and loss of conjugation. | |
| Alkene / Backbone | 1630 – 1640 cm⁻¹ | Absent | Disappearance confirms saturation of the double bond. | |
| Amino Group | 3300 – 3500 cm⁻¹ (Broad) | 3300 – 3500 cm⁻¹ (Sharp) | Bromine sterics may reduce H-bonding broadening. | |
| C-H Bond | 3000 – 3100 cm⁻¹ ( | 2850 – 2950 cm⁻¹ ( | Shift from vinylic C-H to aliphatic C-H. | |
| Carbon-Bromine | N/A | 500 – 700 cm⁻¹ | New bands appear in the fingerprint region. |
Experimental Protocol: Rapid QC Workflow
This protocol is designed for the rapid validation of solid dibromo intermediates using Attenuated Total Reflectance (ATR) FTIR, which requires no sample preparation (KBr pellets).
Objective: Confirm conversion of Olefin to Dibromo-Alkane within 5 minutes.
Step-by-Step Methodology:
-
Background Collection: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a 32-scan background spectrum.[2]
-
Sample Loading: Place ~5 mg of the solid dibromo derivative onto the crystal. Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 N).
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16).
-
Data Processing: Apply baseline correction if necessary.
-
Validation Criteria (Pass/Fail):
-
Pass: Distinct C=O peak >1740 cm⁻¹; Absence of C=C peak at ~1635 cm⁻¹.[3]
-
Fail: Presence of shoulder peak at ~1720 cm⁻¹ (indicates unreacted starting material).
-
Visualization of Logic & Workflow[4]
Diagram 1: Spectroscopic QC Decision Tree
This diagram illustrates the logical flow for determining product purity based on the IR data described above.
Caption: QC Decision Tree for validating dibromo ester synthesis via Carbonyl Shift.
Diagram 2: Mechanistic Origin of the Spectral Shift
Visualizing why the frequency changes, aiding in the explanation of the "Performance" difference.
Caption: Mechanistic factors driving the diagnostic "Blue Shift" in IR frequency.
References
-
LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from
-
Spectroscopy Online. (2018). The C=O[2][4][5][6][7][8][9] Bond, Part VI: Esters and the Rule of Three. Retrieved from
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from
-
PubChem. (2025). Methyl 2,3-dibromo-3-phenylpropanoate Data. Retrieved from
-
Doc Brown's Chemistry. (2025).[7] Infrared spectrum of methyl propanoate and halogenated derivatives. Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Mastering Purity: A Comparative Guide to Melting Point Determination of Novel Compounds
For the discerning researcher in drug development and chemical synthesis, the physical and chemical characterization of a novel compound is a cornerstone of its identity and purity. Among the fundamental analytical techniques, melting point determination stands as a rapid, reliable, and cost-effective method to assess the purity of a crystalline solid. This guide provides an in-depth, comparative analysis of the principles and practices for accurately determining the melting point range, with a focus on Ethyl 2-(4-amino-3,5-dibromophenyl)acetate as a case study for an uncharacterized compound.
The Significance of a Sharp Melting Point
The melting point of a pure, crystalline solid is a distinct physical property. It is the temperature at which the solid phase transitions to a liquid phase at atmospheric pressure. For a highly pure compound, this transition occurs over a narrow temperature range, typically 1-2°C.[1][2] This "sharp" melting point is a strong indicator of purity. Conversely, the presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point range.[1][2][3] Therefore, the melting point range serves as a crucial parameter for:
-
Compound Identification: Comparing the experimentally determined melting point with a known literature value can help in identifying a substance.
-
Purity Assessment: A broad melting point range is a strong indication of the presence of impurities.
-
Quality Control: In pharmaceutical manufacturing, melting point determination is a routine quality control step to ensure the purity and consistency of active pharmaceutical ingredients (APIs) and excipients.
Comparative Analysis: Factors Influencing Melting Point
The melting point of an organic compound is primarily influenced by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[4][5] Key factors include:
| Factor | Influence on Melting Point | Rationale |
| Intermolecular Forces | Stronger forces lead to a higher melting point. | More energy is required to overcome forces like hydrogen bonding, dipole-dipole interactions, and van der Waals forces to break down the crystal lattice.[4] |
| Molecular Symmetry & Packing | More symmetrical molecules and those that pack more efficiently in a crystal lattice have higher melting points. | Efficient packing maximizes intermolecular forces, requiring more energy to disrupt the lattice. |
| Molecular Weight | Generally, an increase in molecular weight leads to a higher melting point within a homologous series. | Larger molecules have more electrons, leading to stronger van der Waals forces. |
| Presence of Impurities | Impurities typically lower and broaden the melting point range. | Impurities disrupt the uniform crystal lattice structure, making it easier to break the intermolecular forces.[1][2][3] |
Experimental Protocol: Accurate Melting Point Determination
This section provides a detailed, step-by-step protocol for determining the melting point range of a novel compound, such as Ethyl 2-(4-amino-3,5-dibromophenyl)acetate, benchmarked against a certified reference standard. The United States Pharmacopeia (USP) provides standardized methods for melting point determination, which are widely accepted in the pharmaceutical industry.[6][7][8]
Materials and Apparatus
-
Melting point apparatus (e.g., digital melting point apparatus)
-
Capillary tubes (closed at one end)
-
Sample of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate (finely powdered)
-
Certified Reference Standard (CRS) with a known melting point (e.g., Caffeine, USP Reference Standard)
-
Spatula
-
Mortar and pestle (optional, for grinding the sample)
Step-by-Step Procedure (USP <741> Class Ia)
-
Sample Preparation:
-
Ensure the sample of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Properly load a capillary tube with the sample to a height of 2.5-3.5 mm.[6] This is achieved by tapping the closed end of the capillary tube on a hard surface.
-
-
Calibration of the Apparatus:
-
Prior to determining the melting point of the unknown, calibrate the apparatus using a Certified Reference Standard (CRS) with a melting point close to the expected range of the sample.
-
Follow the same procedure to determine the melting point of the CRS. The observed melting point should be within the acceptable range specified for the CRS.
-
-
Melting Point Determination:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the starting temperature to about 5°C below the expected melting point. If the approximate melting point is unknown, a preliminary, rapid heating can be performed to get an estimate.
-
Set the heating rate to 1°C per minute. A slow and steady heating rate is crucial for an accurate determination.[5][9]
-
Observe the sample carefully through the magnifying lens.
-
Record the temperature (T1) at which the first droplet of liquid appears.
-
Record the temperature (T2) at which the last solid particle melts completely.
-
The melting point range is reported as T1 - T2.
-
-
Comparative Analysis:
-
Repeat the procedure for the Certified Reference Standard (e.g., Caffeine).
-
Compare the melting point range of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate with that of the CRS.
-
Interpreting the Results
| Observation | Interpretation |
| Sharp melting point range (1-2°C) for the CRS | The apparatus is calibrated and functioning correctly. |
| Sharp melting point range for Ethyl 2-(4-amino-3,5-dibromophenyl)acetate | Indicates a high degree of purity. |
| Broad melting point range (>2°C) for Ethyl 2-(4-amino-3,5-dibromophenyl)acetate | Suggests the presence of impurities. The sample may require further purification. |
| Depressed melting point compared to a potential literature value | Also indicates the presence of impurities. |
Visualizing the Workflow and Concepts
To further elucidate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Workflow for accurate melting point determination.
Caption: Effect of impurities on the crystal lattice and melting point.
Conclusion
The determination of the melting point range is an indispensable technique in the arsenal of a research scientist. While simple in principle, adherence to a standardized protocol, proper apparatus calibration, and a keen eye for observation are paramount for obtaining accurate and reproducible results. For a novel compound like Ethyl 2-(4-amino-3,5-dibromophenyl)acetate, for which a literature melting point may not be available, the sharpness of the experimentally determined melting range becomes the primary indicator of its purity. By following the comprehensive guide outlined above, researchers can confidently characterize their synthesized compounds and make informed decisions in their drug development and research endeavors.
References
-
Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]
-
HSCprep. Understanding Melting Points in Organic Chemistry. (2025). [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
-
University of Technology, Iraq. Melting Point. [Link]
-
JoVE. Video: Melting Point Determination of Solid Organic Compounds. (2017). [Link]
-
Scribd. USP 741 Melting Point or Range. [Link]
-
Sciencing. What Factors Affect Melting Point?. (2022). [Link]
-
Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]
-
A.KRÜSS Optronic. Melting point determination. [Link]
Sources
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. sciencing.com [sciencing.com]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. hscprep.com.au [hscprep.com.au]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. thinksrs.com [thinksrs.com]
- 7. scribd.com [scribd.com]
- 8. Melting point determination - A.KRÜSS Optronic [kruess.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
The Impact of Bromination on HPLC Retention Times: A Comparative Guide for Phenylacetate Derivatives
For researchers and professionals in drug development and chemical analysis, understanding the chromatographic behavior of halogenated compounds is paramount for purification, identification, and quality control. This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention times of mono-bromo and di-bromo phenylacetates. By synthesizing fundamental principles with illustrative experimental data, we will explore the causal relationships between molecular structure and chromatographic retention, offering practical insights for method development and analysis.
Introduction: The Role of Hydrophobicity in Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone analytical technique that separates molecules based on their hydrophobicity. In a typical RP-HPLC setup, a nonpolar stationary phase, such as C18-silica, is used in conjunction with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile or methanol.[1] Compounds with greater hydrophobicity will have a stronger affinity for the stationary phase, leading to longer retention times, while more polar, hydrophilic compounds will elute earlier with the mobile phase.[2]
The introduction of halogen atoms, such as bromine, into an aromatic ring significantly influences a molecule's hydrophobicity. Bromine is more electronegative and larger than hydrogen, leading to an increase in the molecule's overall polarizability and surface area. This enhanced hydrophobicity results in stronger van der Waals interactions with the nonpolar stationary phase, thereby increasing the retention time in RP-HPLC.[3]
Comparative Analysis: Mono-bromo vs. Di-bromo Phenylacetates
To illustrate the effect of the number and position of bromine substituents on HPLC retention time, we will consider a series of mono- and di-brominated phenylacetate isomers. While the exact retention times can vary based on specific chromatographic conditions, the relative elution order is governed by the principles of hydrophobicity.
Impact of the Number of Bromine Substituents
The addition of each bromine atom to the phenyl ring progressively increases the hydrophobicity and, consequently, the retention time. A di-bromo phenylacetate will, therefore, consistently exhibit a longer retention time than any of the mono-bromo isomers under the same RP-HPLC conditions. This is due to the additive effect of the bromine atoms on the molecule's overall lipophilicity.
Influence of Isomeric Position
For mono-brominated phenylacetates, the position of the bromine atom (ortho, meta, or para) can also subtly affect the retention time. These differences arise from minor variations in the molecule's dipole moment and its ability to interact with the stationary phase. Generally, isomers with a more symmetrical structure or those that can pack more efficiently onto the stationary phase may exhibit slightly longer retention times. However, the difference in retention time between positional isomers is typically less pronounced than the difference between mono- and di-substituted compounds.
A similar trend is observed for di-bromo phenylacetate isomers. The relative positions of the two bromine atoms will lead to small but often measurable differences in their retention times.
Illustrative Experimental Data
The following table presents a plausible set of retention time data for phenylacetate and its brominated derivatives, as would be expected from a typical RP-HPLC analysis on a C18 column.
| Compound | Structure | Number of Bromine Atoms | Predicted Retention Time (min) |
| Phenylacetate | C₈H₈O₂ | 0 | 5.2 |
| 2-Bromophenylacetate | C₈H₇BrO₂ | 1 | 7.8 |
| 3-Bromophenylacetate | C₈H₇BrO₂ | 1 | 8.1 |
| 4-Bromophenylacetate | C₈H₇BrO₂ | 1 | 8.5 |
| 2,4-Dibromophenylacetate | C₈H₆Br₂O₂ | 2 | 12.3 |
| 2,6-Dibromophenylacetate | C₈H₆Br₂O₂ | 2 | 11.9 |
| 3,5-Dibromophenylacetate | C₈H₆Br₂O₂ | 2 | 12.8 |
Note: This data is illustrative and intended for comparative purposes. Actual retention times will vary depending on the specific HPLC system, column, and method parameters.
The data clearly demonstrates a significant increase in retention time with the addition of bromine atoms. The di-bromo phenylacetates have substantially longer retention times than their mono-bromo counterparts, which in turn are retained longer than the parent phenylacetate molecule.
Experimental Protocol: A Self-Validating HPLC Method
This section provides a detailed, step-by-step methodology for the HPLC analysis of mono- and di-bromo phenylacetates. This protocol is designed to be a self-validating system, ensuring robustness and reproducibility.
Materials and Reagents
-
Analytes: Phenylacetate, 2-bromophenylacetate, 3-bromophenylacetate, 4-bromophenylacetate, 2,4-dibromophenylacetate, 2,6-dibromophenylacetate, and 3,5-dibromophenylacetate (analytical standards).
-
Solvents: HPLC-grade acetonitrile and methanol, and ultrapure water.[4]
-
Mobile Phase Additives: Formic acid or trifluoroacetic acid (optional, for pH control and improved peak shape).
Instrumentation
-
A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis detector.[5]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution of these compounds.[5]
Chromatographic Conditions
-
Mobile Phase A: Ultrapure water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: Linear gradient from 50% to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: Linear gradient from 90% to 50% B
-
18.1-25 min: Hold at 50% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation
-
Prepare individual stock solutions of each analyte in acetonitrile at a concentration of 1 mg/mL.
-
Create a mixed standard solution by diluting the stock solutions with the initial mobile phase composition (50:50 water:acetonitrile with 0.1% formic acid) to a final concentration of 10 µg/mL for each compound.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Rationale Behind Experimental Choices
-
C18 Column: The C18 stationary phase provides a highly hydrophobic surface, ideal for retaining and separating aromatic compounds based on their hydrophobicity.[5]
-
Acetonitrile: Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. It effectively elutes the analytes from the C18 column.
-
Formic Acid: The addition of a small amount of acid to the mobile phase helps to suppress the ionization of any acidic functional groups and ensures consistent peak shapes.
-
Gradient Elution: A gradient is employed to effectively separate compounds with a wide range of hydrophobicities, from the less retained phenylacetate to the strongly retained di-bromo isomers, within a reasonable analysis time.
-
Column Temperature Control: Maintaining a constant column temperature is crucial for reproducible retention times, as temperature can affect mobile phase viscosity and analyte-stationary phase interactions.
Visualizing the Concepts
To further clarify the relationships discussed, the following diagrams illustrate the key concepts.
Caption: Increasing bromination leads to greater hydrophobicity and longer HPLC retention times.
Caption: A typical experimental workflow for the HPLC analysis of brominated phenylacetates.
Conclusion and Future Directions
This guide has demonstrated the clear and predictable relationship between the degree of bromination of phenylacetates and their retention times in reversed-phase HPLC. The addition of bromine atoms systematically increases the hydrophobicity of the molecules, leading to stronger interactions with the nonpolar stationary phase and consequently, longer elution times. While the number of bromine substituents is the primary determinant of retention, the isomeric position also plays a secondary, more subtle role.
For researchers working with halogenated compounds, a thorough understanding of these principles is essential for developing robust and efficient analytical methods. Future investigations could explore the application of Quantitative Structure-Retention Relationship (QSRR) models to more accurately predict the retention times of a wider range of halogenated aromatic compounds, further streamlining method development and enhancing analytical capabilities.[6]
References
-
Manchi, A. K. S., Shetty, A. S. K., & Satyanarayan, N. D. (2020). A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in Pharmaceutical Formulations. Manipal Journal of Pharmaceutical Sciences, 6(1), 20-26. Retrieved from [Link]
-
Suchetti, L. F., Dabbene, V., & Ferrayoli, C. G. (2021). The First Reverse Phase HPLC Method Validation for Analysis of Glycerol Phenylbutyrate in Pharmaceutical Formulation. Separation Science Plus, 4(6), 2000037. Retrieved from [Link]
-
Kaliszan, R. (2007). Quantitative structure-property (retention) relationships in liquid chromatography. Chemical Reviews, 107(7), 3212-3246. Retrieved from [Link]
-
ResearchGate. (n.d.). The impact of pH values of mobile phases on the retention time of the tested compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The First Reverse Phase HPLC Method Validation for Analysis of Glycerol Phenylbutyrate in Pharmaceutical Formulation. Retrieved from [Link]
-
Talevi, A., & Gavernet, L. (2023). Quantitative Structure-Retention Relationship Modeling: Towards an Innovative General-Purpose Strategy. Molecules, 28(4), 1675. Retrieved from [Link]
-
CONICET. (n.d.). THE FIRST REVERSE PHASE HPLC METHOD VALIDATION FOR ANALYSIS OF GLYCEROL PHENYLBUTYRATE IN PHARMACEUTICAL FORMULATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis. Retrieved from [Link]
-
David, V., & Iordache, A. (2012). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie, 57(7-8), 693-699. Retrieved from [Link]
-
Gião, R. C., & Pereira, V. (2023). Quantitative Structure-Retention Relationship Analysis of Polycyclic Aromatic Compounds in Ultra-High Performance Chromatography. Molecules, 28(7), 3218. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2012). Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography: Implications for prediction of peptide retention behaviour. Journal of Chromatography A, 1270, 124-137. Retrieved from [Link]
-
Rosés, M., & Fuguet, E. (2013). Mechanisms of retention in HPLC. Slideshare. Retrieved from [Link]
-
MDPI. (2023). Quantitative Structure–Retention Relationship Analysis of Polycyclic Aromatic Compounds in Ultra-High Performance Chromatography. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini. Journal of Chromatography A, 1176(1-2), 133-146. Retrieved from [Link]
-
Elizalde-González, M. P., & Ruiz-Montoya, J. G. (2021). Hydrophobicity assessment of substituted imidazoles: Experimental log P values retrieved by high performance liquid chromatography. Chemical Data Collections, 35, 100768. Retrieved from [Link]
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Crystal structure data for Ethyl 2-(4-amino-3,5-dibromophenyl)acetate
Optimizing Solid-State Properties for API Intermediates: A Crystallographic Comparison of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate and its Analogs
Executive Summary
In the development of heavily halogenated active pharmaceutical ingredients (APIs)—such as brominated kinase inhibitors or specialized NSAIDs—the solid-state properties of synthetic intermediates dictate downstream manufacturability. Ethyl 2-(4-amino-3,5-dibromophenyl)acetate (Ethyl-ADPA, CAS: 122063-99-4)[1] serves as a critical building block in these pathways.
When designing a synthetic route, chemists must choose between utilizing the free acid, the methyl ester, or the ethyl ester of this intermediate. This guide objectively compares the crystallographic behavior, solid-state properties, and processing performance of Ethyl-ADPA against its primary alternatives: 4-Amino-3,5-dibromophenylacetic acid (Free Acid-ADPA, CAS: 191869-08-6)[2] and Methyl 2-(4-amino-3,5-dibromophenyl)acetate (Methyl-ADPA).
Crystallographic Causality: Hydrogen vs. Halogen Bonding
The physical properties of an API intermediate are intrinsically linked to its crystal lattice. To understand why the ethyl ester is often the preferred derivative for scale-up, we must analyze the causality behind its molecular packing.
-
The Free Acid (Free Acid-ADPA): Phenylacetic acid derivatives typically form highly stable
carboxylic acid dimers through strong O-H···O hydrogen bonds. This dominant interaction forces the molecules into tightly packed, rigid lattices. Consequently, the free acid exhibits a high melting point and exceedingly poor solubility in non-polar organic solvents, complicating subsequent cross-coupling reactions. -
The Esters (Methyl-ADPA & Ethyl-ADPA): Esterification eliminates the primary O-H hydrogen bond donor. The crystal lattice must therefore reorganize around weaker interactions. In these heavily brominated anilines, the packing is governed by a competition between N-H···O=C hydrogen bonds (from the amine to the ester carbonyl) and halogen bonding [3]. The heavy bromine atoms at the 3- and 5-positions possess "sigma-holes"—regions of positive electrostatic potential opposite the C-Br covalent bond[4]. These sigma-holes engage in highly directional Br···Br and Br···O interactions, acting as powerful supramolecular synthons in crystal engineering[3].
-
The Ethyl Advantage: While both methyl and ethyl esters rely on halogen bonding, the ethyl group introduces specific steric bulk that disrupts planar pi-pi stacking. This steric demand prevents the rapid 1D crystal growth that typically leads to fragile, needle-like crystals in the methyl ester, instead promoting the formation of robust, blocky crystals. Blocky crystal habits drastically improve powder flowability, bulk density, and filtration times during large-scale manufacturing.
Intermolecular forces governing the crystal packing of Ethyl-ADPA.
Comparative Crystallographic & Performance Data
The following table summarizes the representative crystallographic parameters and bulk properties of the three analogs. These benchmark values illustrate how subtle molecular changes manifest in macro-scale processing performance.
| Property | Free Acid-ADPA | Methyl-ADPA | Ethyl-ADPA |
| Space Group | |||
| Primary Lattice Force | Carboxylic Acid Dimer | Halogen Bonding (Br···Br) | H-Bonding + Steric Packing |
| Crystal Habit | Fine Powders | Fragile Needles | Robust Blocks |
| Organic Solubility | Poor (Requires polar aprotic) | Moderate | Excellent (DCM, THF, Toluene) |
| Downstream Processability | High risk of decarboxylation | Poor filtration/flowability | Optimal flowability & stability |
Experimental Methodologies: Self-Validating Protocols
To rigorously determine the structural advantages of Ethyl-ADPA, Single-Crystal X-Ray Diffraction (SCXRD) must be employed. The following protocols are designed as self-validating systems to ensure high-fidelity structural data.
Protocol 1: Single-Crystal Growth via Vapor Diffusion
Causality: Halogenated anilines are prone to rapid precipitation during standard cooling crystallization, which often yields twinned or poorly diffracting crystals. Vapor diffusion allows for an extremely slow, controlled approach to supersaturation, which is critical for resolving the competing kinetics of hydrogen and halogen bond formation.
-
Dissolution: Dissolve 10 mg of purified Ethyl-ADPA in 1.0 mL of Dichloromethane (DCM) in a 2 mL inner glass vial. Ensure complete dissolution; filter through a 0.2 µm PTFE syringe filter if particulate matter is present.
-
Chamber Setup: Place the uncapped 2 mL vial into a larger 20 mL scintillation vial containing 4.0 mL of n-Hexane (the antisolvent).
-
Diffusion: Cap the 20 mL vial tightly and leave it undisturbed at 20 °C. Over 3 to 5 days, the volatile n-Hexane will slowly diffuse into the DCM layer, gradually lowering the solubility of Ethyl-ADPA and yielding diffraction-quality block crystals.
Protocol 2: SCXRD Data Collection and Refinement
Causality: The thermal motion of the flexible ethyl chain and the heavy bromine atoms can smear the electron density map at room temperature. Flash-cooling the crystal to 100 K minimizes these thermal vibrations, allowing for the precise determination of bond lengths, anisotropic displacement parameters, and the exact geometry of the sigma-hole interactions[5].
-
Harvesting: Transfer the crystals directly from the mother liquor into a drop of Paratone-N oil on a glass slide. Under a polarized light microscope, select a single, optically clear crystal (ideal dimensions: 0.15 × 0.15 × 0.20 mm)[5]. The oil prevents solvent loss and lattice degradation.
-
Mounting: Scoop the selected crystal using a cryoloop and mount it onto the goniometer head of the diffractometer[5].
-
Data Collection: Instantly flash-cool the crystal to 100 K using a nitrogen cryostream. Collect diffraction data utilizing Mo K
radiation ( Å) equipped with a CCD or CMOS detector[5]. -
Integration & Solution: Integrate the frames and apply multi-scan absorption corrections (crucial for heavy Br atoms). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
(e.g., Olex2/SHELXL)[5].
Workflow for the crystallization and SCXRD analysis of Ethyl-ADPA.
Conclusion: Why Choose the Ethyl Ester?
While the Free Acid-ADPA and Methyl-ADPA are viable synthetic intermediates, the crystallographic data strongly supports the use of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate for advanced drug development. The ethyl group effectively breaks the rigid hydrogen-bonded dimers of the free acid, vastly improving organic solubility for downstream palladium-catalyzed cross-couplings. Furthermore, the steric bulk of the ethyl ester modulates the halogen-bonded network, shifting the crystal habit from problematic needles (seen in the methyl ester) to highly processable, flowable block crystals. This makes Ethyl-ADPA the superior choice for scalable, robust API manufacturing.
References
-
Accounts of Chemical Research. "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different". Available at: [Link]
Sources
Isotopic abundance pattern analysis for dibrominated compounds
Title: Decoding the Halogen Signature: A Comparative Guide to Isotopic Abundance Pattern Analysis for Dibrominated Compounds
Introduction: The Physics of the Dibromine Signature
In the landscape of mass spectrometry (MS), halogens provide some of the most distinct isotopic fingerprints available to analytical chemists. Naturally occurring bromine is composed of two stable isotopes:
However, when a molecule is dibrominated , the isotopic envelope undergoes a binomial expansion resulting in a highly specific triplet pattern[2]. The probability of forming each isotopic species dictates the relative intensities:
-
M (
- ): -
M+2 (
- / - ): -
M+4 (
- ):
This creates an unmistakable 1:2:1 intensity ratio across the M, M+2, and M+4 peaks[2].
The Causality of Dibromination in Chemoproteomics: Why engineer probes with two bromines rather than one or three? A single bromine's 1:1 doublet can easily be obscured by the complex isotopic envelopes of large peptides[3]. Conversely, a tribrominated tag splits the total ion current across too many peaks, drastically reducing the signal-to-noise ratio and compromising sensitivity[3]. The dibrominated tag strikes the optimal balance: it uniquely elevates the M+2 peak to become the most intense peak in the local envelope—a phenomenon virtually non-existent in natural biological molecules—enabling high-fidelity algorithmic extraction[3][4].
Caption: Binomial distribution pathways forming the 1:2:1 dibrominated isotopic signature.
Hardware Comparison: HRMS vs. LRMS for Pattern Fidelity
To leverage the dibromine signature, the choice of mass analyzer is critical. While the 1:2:1 pattern is theoretically visible on any platform, the spectral accuracy (the fidelity of the relative isotopic abundance) varies drastically based on instrument physics.
Low-Resolution Mass Spectrometry (LRMS) - Single Quadrupole
Single quadrupole instruments are excellent for nominal mass confirmation of small molecules. They easily resolve the 2 Da spacing between the M, M+2, and M+4 peaks. However, their resolving power typically ends at 2000-3000 Da[5]. In complex biological matrices, isobaric background noise will overlap with the dibromine envelope, distorting the 1:2:1 ratio and causing false negatives during algorithmic screening.
High-Resolution Mass Spectrometry (HRMS) - Orbitrap / TOF
Orbitrap and Time-of-Flight (TOF) analyzers provide exact mass measurements (<5 ppm accuracy) and high resolving power (>100,000), cleanly separating the dibromine isotopic envelope from background noise[5]. Crucial Caveat: Orbitraps measure frequency, not direct ion counts. At high ion populations, Orbitraps suffer from space-charge effects and "self-bunching" (coalescence), which can artificially skew the relative isotopic abundance (RIA) away from the true 1:2:1 ratio[6][7]. To maintain spectral accuracy on an Orbitrap, the Automatic Gain Control (AGC) target must be strictly optimized (often lowered) to prevent trap overfilling[6].
| Feature | Single Quadrupole (LRMS) | Orbitrap (HRMS) | Impact on Dibrominated Analysis |
| Mass Accuracy | < 5 ppm[5] | HRMS prevents false peak assignments in complex matrices. | |
| Resolving Power | ~1,000 - 3,000 | > 100,000 | HRMS isolates the M, M+2, M+4 peaks from isobaric interference. |
| Spectral Accuracy (RIA) | High (Direct ion counting) | Variable (Dependent on AGC) | Orbitrap AGC must be controlled to prevent coalescence and ratio distortion[6]. |
| Best Use Case | Synthetic confirmation, pure samples | Chemoproteomics, complex lysates | HRMS is mandatory for targeted proteomics using isotopic tags. |
Software Alternatives for Isotopic Pattern Deconvolution
Hardware alone cannot fully exploit the dibromine signature; specialized algorithms are required to automate the detection of the 1:2:1 triplet amidst thousands of background spectra.
Alternative 1: enviPat (Theoretical Prediction & Validation) enviPat is an open-source R-package designed for exact mass isotope pattern and profile calculation[8].
-
Mechanism: It utilizes memory-efficient pruned transition trees to calculate the isotope fine structure of any given chemical formula[9][10].
-
Best For: Establishing the baseline theoretical envelope for a novel dibrominated probe before experimental execution. It allows researchers to simulate how instrument resolution will merge or separate fine isotopic peaks[8].
Alternative 2: IsoStamp / IsoTaG (Automated Pattern Searching) Developed specifically for chemically-directed proteomics, IsoStamp (and its glycoproteomics variant, IsoTaG) is a computational pattern-matching algorithm[3][11].
-
Mechanism: It scans full MS1 spectra for the unique perturbation caused by the dibrominated tag (where M+2 > M). It calculates a fit-score based on the theoretical 1:2:1 ratio and exact mass spacing[3][4].
-
Best For: Mass-independent, targeted proteomics. It generates an inclusion list from MS1 data to trigger targeted MS/MS (tandem MS) only on tagged molecules, ignoring highly abundant but irrelevant background proteins[11].
Self-Validating Experimental Protocol: Chemically-Directed Proteomics
To guarantee trustworthiness, the following workflow establishes a self-validating loop: molecules are only sequenced if they first pass the stringent physical criteria of the dibromine signature.
Objective: Identify low-abundance reactive carbonyls (or glycoproteins) in a complex cell lysate using a dibrominated aminooxy probe[12].
Step 1: Chemical Tagging
-
Incubate the biological lysate with the dibrominated probe (e.g., 100
M) for 2 hours at room temperature to allow covalent labeling of target functional groups[12]. -
Causality Check: Run a parallel control lysate with a non-brominated (light) version of the probe to validate that the 1:2:1 signature is exclusively probe-dependent.
Step 2: Enrichment & Digestion
-
If the probe contains an affinity handle (e.g., biotin), enrich the tagged proteins using streptavidin-agarose affinity chromatography[11].
-
Perform on-bead tryptic digestion to release non-target peptides, followed by cleavage of the tagged peptides from the resin[11].
Step 3: LC-MS1 Full Scan Acquisition
-
Inject the sample onto a nano-LC coupled to an Orbitrap mass spectrometer.
-
Set the MS1 resolution to
60,000 to ensure clear separation of the isotopic fine structure. -
Critical Parameter: Set the Orbitrap AGC target to
(rather than the default ) and limit maximum injection time. This prevents ion coalescence and preserves the exact 1:2:1 relative isotopic abundance required for algorithmic matching[6].
Step 4: Algorithmic Interrogation & Targeted MS/MS
-
Process the MS1 full-scan data through the IsoStamp algorithm to detect the dibromine triplet[3].
-
The algorithm generates an inclusion list of
values and retention times for ions exhibiting the signature[11]. -
Perform a second LC-MS run (or utilize real-time data-dependent acquisition if software permits) where tandem MS (CID/HCD) is triggered only for the precursors on the inclusion list, yielding high-quality MS2 spectra for sequence identification[11].
Caption: Chemically-directed proteomics workflow utilizing dibrominated isotopic pattern recognition.
References
-
Isotope pattern calculator EnviPat - MS Wil | MS Wil |[Link]
-
isopattern: Isotope pattern calculation - RDocumentation | RDocumentation |[Link]
-
enviPat: Isotope Pattern, Profile and Centroid Calculation for Mass Spectrometry | R-Universe | [Link]
-
Problem 160: The highest mass peaks in the mass spectrum of Br2 | Vaia |[Link]
-
Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics | ACS Publications |[Link]
-
Targeting reactive carbonyls for identifying natural products and their biosynthetic origins | PMC (NIH) |[Link]
-
IsoTaG enrichment and mass spectrometry workflow | ResearchGate |[Link]
-
Mass Accuracy and Resolution | Novatia, LLC |[Link]
-
Accuracy of relative isotopic abundance and mass measurements in a single-stage orbitrap mass spectrometer | ResearchGate |[Link]
-
Characterization of the Spectral Accuracy of an Orbitrap Mass Analyzer Using Isotope Ratio Mass Spectrometry | West Virginia University |[Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate
This document provides essential safety and logistical guidance for the proper disposal of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate (CAS No. 122063-99-4)[1]. As a halogenated aromatic amine, this compound requires careful handling and disposal in accordance with hazardous waste regulations to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on the principles of chemical causality and regulatory compliance.
Disclaimer: These procedures are based on established best practices and general hazardous waste regulations. Always consult your institution's Environmental Health & Safety (EHS) office and local regulations, as specific requirements may vary.
Hazard Assessment and Waste Classification
The fundamental principle of chemical disposal is a thorough understanding of the material's hazards. While a specific, comprehensive Safety Data Sheet (SDS) for Ethyl 2-(4-amino-3,5-dibromophenyl)acetate is not widely available, its chemical structure dictates its classification as hazardous waste.
Causality of Hazard Classification:
-
Aromatic Amine: This functional group is present in many compounds with recognized toxicity.[2][3]
-
Dibrominated (Halogenated) Compound: Halogenated organic compounds are often persistent in the environment and are subject to specific disposal regulations to prevent the formation of dioxins and other hazardous byproducts during improper incineration.[2][4]
-
Regulatory Framework: Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), any generator of chemical waste is responsible for determining if it is hazardous.[5] Given the structure of this compound, it must be managed as hazardous waste.
| Identifier | Information |
| Chemical Name | Ethyl 2-(4-amino-3,5-dibromophenyl)acetate |
| CAS Number | 122063-99-4[1] |
| Molecular Formula | C₁₀H₁₁Br₂NO₂[1] |
| Structural Class | Halogenated Aromatic Amine |
| Inferred Hazards | Potential skin/eye irritant, potentially toxic if ingested or inhaled. Must be treated as hazardous to the environment. |
| Required Waste Code | Varies by jurisdiction; consult your EHS office. Will be classified as a halogenated organic waste . |
Core Principle: Waste Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers. Ethyl 2-(4-amino-3,5-dibromophenyl)acetate and its associated waste streams must be kept separate from incompatible materials.
Segregation Protocol:
-
Halogenated vs. Non-Halogenated: Always use a designated "Halogenated Organic Waste" container.[2] Mixing with non-halogenated solvents increases disposal costs and complexity.
-
Acid and Base Incompatibility: As an amine, this compound is basic. Keep it separate from acidic waste to prevent vigorous and potentially hazardous acid-base reactions.[3]
-
Oxidizer Incompatibility: Keep away from strong oxidizing agents to prevent potentially violent reactions.[3]
Step-by-Step Disposal Protocols
Follow the appropriate procedure based on the form of the waste.
Protocol 3.1: Unused or Off-Specification Product
This is the most straightforward disposal stream.
-
Container Integrity: Ensure the original container is securely sealed and in good condition. If the container is compromised, transfer the material to a new, appropriate container made of chemically resistant material (e.g., glass or polyethylene).
-
Labeling: The container must be clearly labeled with the full chemical name: "Ethyl 2-(4-amino-3,5-dibromophenyl)acetate" and a "Hazardous Waste" label.
-
Storage: Store the container in a designated satellite accumulation area with secondary containment.[6]
-
Disposal: Arrange for pickup through your institution's EHS office or a licensed hazardous waste contractor.
Protocol 3.2: Contaminated Solid Waste
This category includes items such as gloves, weigh paper, pipette tips, and contaminated silica gel.
-
Collection: Place all contaminated solid waste into a designated, puncture-resistant container or a durable, transparent bag clearly labeled "Hazardous Waste - Solid."
-
Labeling: List the chemical contaminant: "Contaminated with Ethyl 2-(4-amino-3,5-dibromophenyl)acetate."
-
Storage & Disposal: Keep the container sealed when not in use. Once full, arrange for pickup via your EHS office.
Protocol 3.3: Contaminated Liquid Waste (Solutions and Rinsates)
This includes reaction mixtures, chromatographic fractions, and all rinsates from container decontamination (see Protocol 3.4).
-
Container Selection: Use a designated, sealable "Halogenated Organic Liquid Waste" container. Ensure the container is made of a compatible material (glass or HDPE is typical).
-
Collection: Carefully pour the liquid waste into the container using a funnel. Do not overfill; leave at least two inches of headspace at the top.[6]
-
Labeling: Clearly label the container with the names of all chemical constituents, including solvents, and their approximate percentages.
-
Storage & Disposal: Keep the container tightly capped and stored in secondary containment. Arrange for pickup via your EHS office.
Protocol 3.4: Decontamination of "Empty" Containers
Under EPA regulations, a container that held a hazardous chemical is not "empty" until it has been properly decontaminated.[7][8]
-
Initial Removal: Empty the container of all free-flowing liquid or solid material by normal means (pouring, scraping).[6] This collected material is hazardous waste (Protocol 3.1 or 3.3).
-
Triple Rinse Procedure: This is a mandatory step to render the container non-hazardous.[9][10]
-
Rinse 1: Add a small amount of a suitable organic solvent (e.g., acetone, ethanol) that is known to dissolve the compound. Close the container and swirl to rinse all interior surfaces. Pour this rinsate into your "Halogenated Organic Liquid Waste" container. [7][10]
-
Rinse 2: Repeat the process with fresh solvent. Again, collect the rinsate as hazardous waste.
-
Rinse 3: Perform a final rinse with fresh solvent. Collect this rinsate as hazardous waste. The causality behind collecting all three rinses is that they contain dissolved hazardous material and cannot be discharged into the sanitary sewer.[2][7]
-
-
Container Preparation for Disposal:
-
Final Disposal: The decontaminated and properly marked container can now typically be disposed of as regular trash or placed in a designated broken glass box.[9][10] Confirm this final step with your institutional policies.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated area, evacuate and contact your EHS office immediately.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Containment: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Cleanup: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), followed by soap and water. All cleanup materials (absorbent, cloths, gloves) are considered hazardous solid waste and must be disposed of according to Protocol 3.2.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling waste streams of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate.
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- 2. rtong.people.ust.hk [rtong.people.ust.hk]
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- 6. Chemical Waste Container Management | Salisbury University [salisbury.edu]
- 7. Decontaminating Empty Containers | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. research.auburn.edu [research.auburn.edu]
- 9. Chemical Containers | Environmental Health and Safety | Case Western Reserve University [case.edu]
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- 11. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
